molecular formula C13H22ClNO B104660 Benzyldiethyl(2-hydroxyethyl)ammonium chloride CAS No. 19493-25-5

Benzyldiethyl(2-hydroxyethyl)ammonium chloride

Cat. No.: B104660
CAS No.: 19493-25-5
M. Wt: 243.77 g/mol
InChI Key: MTIWHYTVKBFFOH-UHFFFAOYSA-M
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Description

Benzyldiethyl(2-hydroxyethyl)ammonium chloride is a quaternary ammonium compound (QAC) characterized by a benzyl group and a hydroxyethyl substituent on its nitrogen center. QACs with hydroxyalkyl groups are of significant interest in scientific research due to their modified physiochemical properties, such as enhanced water solubility and altered micelle formation, compared to their alkyl counterparts. Researchers investigate this class of compounds for their potential as surfactants and phase-transfer catalysts in synthetic organic chemistry, where they can facilitate reactions between reagents in immiscible phases . The structural features of this compound, specifically the presence of the benzyl and hydroxyethyl groups, may also be explored for developing specialized antimicrobial agents and disinfectants, as QACs are known to disrupt microbial membranes . Furthermore, its application is studied in the formulation of specialty chemicals, including textile softeners and antistatic agents, where the balance of hydrophilicity and surface activity is crucial . Ongoing research focuses on synthesizing and evaluating such QACs to develop new compounds with improved biodegradability and lower ecological impact, aligning with the principles of green chemistry . This product is strictly for laboratory research purposes.

Properties

IUPAC Name

benzyl-diethyl-(2-hydroxyethyl)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H22NO.ClH/c1-3-14(4-2,10-11-15)12-13-8-6-5-7-9-13;/h5-9,15H,3-4,10-12H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTIWHYTVKBFFOH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CCO)CC1=CC=CC=C1.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50884892
Record name Benzenemethanaminium, N,N-diethyl-N-(2-hydroxyethyl)-, chloride (1:1)
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Molecular Weight

243.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

19493-25-5
Record name Benzenemethanaminium, N,N-diethyl-N-(2-hydroxyethyl)-, chloride (1:1)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanaminium, N,N-diethyl-N-(2-hydroxyethyl)-, chloride (1:1)
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Record name Benzenemethanaminium, N,N-diethyl-N-(2-hydroxyethyl)-, chloride (1:1)
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Record name Benzenemethanaminium, N,N-diethyl-N-(2-hydroxyethyl)-, chloride (1:1)
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Record name Benzyldiethyl(2-hydroxyethyl)ammonium chloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Benzyldiethyl(2-hydroxyethyl)ammonium Chloride (CAS 19493-25-5): Technical Reference & Application Guide

[1][2]

Executive Summary

Benzyldiethyl(2-hydroxyethyl)ammonium chloride (CAS 19493-25-5) is a specialized quaternary ammonium compound (QAC) distinguished by the presence of a hydrophilic hydroxyethyl moiety alongside a lipophilic benzyl group. Unlike common phase transfer catalysts like Benzyltriethylammonium chloride (TEBA), the inclusion of the hydroxyl group confers unique amphiphilic properties, enhancing its utility in aqueous-organic interfaces, corrosion inhibition, and specific electrochemical applications. This guide provides a rigorous technical analysis of its physicochemical profile, synthesis protocols, and functional mechanisms for researchers in drug development and material science.

Chemical Identity & Physicochemical Profile[1][3][4][5][6][7][8][9]

The compound acts as a cationic surfactant with a distinct "head-tail" structure that facilitates adsorption onto negatively charged surfaces (e.g., metals, bacterial cell walls).

Table 1: Physicochemical Specifications

PropertySpecificationField Insight
CAS Number 19493-25-5Unique identifier; distinct from TEBA (56-37-1).
IUPAC Name

-Benzyl-

-diethyl-2-hydroxyethan-1-aminium chloride
Molecular Formula

Molecular Weight 243.77 g/mol
Appearance White to off-white hygroscopic crystalHighly hygroscopic; store in desiccator.[1]
Solubility Soluble in water, ethanol, isopropanol; Insoluble in ether, benzeneThe -OH group significantly increases water solubility compared to non-hydroxylated analogs.
Melting Point ~184–188 °C (Decomposes)Purity dependent; lower MP indicates moisture contamination.[2]
pH (1% aq) 6.0 – 8.0Neutral to slightly acidic due to potential trace amine salts.

Synthesis & Manufacturing Protocol

Reaction Mechanism

The synthesis follows a classical Menschutkin reaction (quaternization), involving the nucleophilic attack of the tertiary amine (

Key Mechanistic Diagram (Graphviz)

SynthesisPathwayAmineN,N-Diethylaminoethanol(Nucleophile)RefluxReflux (80°C)Solvent: Ethanol/IPAAmine->RefluxBenzylClBenzyl Chloride(Electrophile)BenzylCl->RefluxTransitionTransition State(SN2 Attack)Reflux->TransitionNoteCritical Control:Exothermic Reaction.Maintain <90°C to preventbenzyl chloride degradation.Reflux->NoteProductBenzyldiethyl(2-hydroxyethyl)ammonium chloride(Cationic Surfactant)Transition->ProductCl- Counterion Association

Figure 1: Synthesis pathway via Menschutkin reaction showing the SN2 nucleophilic substitution.

Bench-Scale Synthesis Protocol

Objective: Produce high-purity (>98%) crystalline product.

Reagents:

  • 
    -Diethylaminoethanol (1.05 eq) – Slight excess ensures complete consumption of the alkyl halide.
    
  • Benzyl Chloride (1.0 eq) – Limiting reagent.

  • Solvent: Isopropanol (IPA) or Ethanol (Absolute).

  • Recrystallization Solvent: Ethyl Acetate or Diethyl Ether.

Step-by-Step Methodology:

  • Preparation: Charge a 3-neck round-bottom flask with

    
    -diethylaminoethanol and IPA (approx. 5 mL per gram of reactant). Purge with nitrogen to prevent oxidation (yellowing).
    
  • Addition: Heat solution to 50°C. Add Benzyl Chloride dropwise via an addition funnel over 30 minutes.

    • Critical Insight: The reaction is exothermic. Do not allow temperature to exceed 85°C to prevent polymerization or color degradation.

  • Reflux: Once addition is complete, raise temperature to reflux (~80-82°C) for 6–8 hours. Monitor reaction progress via TLC (disappearance of benzyl chloride).

  • Isolation: Cool the mixture to 0°C in an ice bath. The product may crystallize spontaneously. If oiling occurs (common due to hygroscopicity), induce crystallization by scratching the glass or adding a seed crystal.

  • Purification:

    • Filter the crude solid under vacuum.

    • Wash: Wash the filter cake with cold ethyl acetate (removes unreacted amine).

    • Recrystallization: Dissolve in minimum hot ethanol, then add diethyl ether until turbid. Cool to -20°C.

  • Drying: Dry in a vacuum oven at 40°C over

    
     for 24 hours. Note: Incomplete drying leads to a "sticky" solid due to water retention.
    

Functional Applications & Mechanisms[1][10]

Corrosion Inhibition (Carbon Steel)

This compound is a documented mixed-type corrosion inhibitor, particularly effective in acidic media (e.g., acetic acid, HCl).

  • Mechanism: The quaternary nitrogen (

    
    ) electrostatically anchors to the cathodic sites of the metal (rich in electrons). The benzyl and ethyl groups form a hydrophobic barrier, while the hydroxyethyl group provides secondary stability via hydrogen bonding with surface-adsorbed water molecules or oxides.
    
  • Isotherm: Adsorption typically follows the Langmuir Adsorption Isotherm , indicating monolayer coverage.

Mechanism of Action Diagram (Graphviz)

CorrosionMechanismMetalCarbon Steel Surface (Fe)HeadN+ Cationic Head(Anchoring Group)Head->MetalElectrostatic Adsorption(Physisorption)TailBenzyl/Ethyl Tail(Hydrophobic Barrier)Tail->TailLateral Interaction(Film Formation)OHGroupHydroxyethyl Group(H-Bond Stabilization)OHGroup->MetalChemisorption viaLone Pair Donation

Figure 2: Adsorption mechanism on steel surfaces. The N+ anchors the molecule, while the hydrophobic tail excludes corrosive ions.

Pharmaceutical & Biotech Utility[1]
  • Solubilizing Agent: The hydroxyethyl group increases the Critical Micelle Concentration (CMC) compared to non-hydroxylated quats, allowing for the solubilization of hydrophobic drugs in aqueous formulations without aggressive detergency that might damage proteins.

  • Antimicrobial Preservative: Similar to Benzalkonium Chloride, it disrupts bacterial cell membranes. However, the hydroxyethyl modification often results in a milder irritation profile, making it suitable for sensitive topical applications.

Phase Transfer Catalysis (PTC)

While less common than TEBA, CAS 19493-25-5 is used in Solid-Liquid PTC where the solid phase is hydrophilic (e.g., hydroxide bases). The -OH group can facilitate ion extraction from the solid surface into the organic phase via hydrogen bonding, a mechanism known as "omega-phase transfer."

Analytical Characterization

To validate the synthesis, the following analytical signatures must be confirmed:

  • 
    -NMR (
    
    
    ):
    • 
       7.4–7.6 ppm (Multiplet, 5H, Aromatic Benzyl protons).
      
    • 
       4.5 ppm (Singlet, 2H, Benzyl 
      
      
      -N).
    • 
       3.9 ppm (Triplet, 2H, 
      
      
      -OH).
    • 
       3.4 ppm (Quartet, 4H, Ethyl 
      
      
      ).
    • 
       1.3 ppm (Triplet, 6H, Ethyl 
      
      
      ).
  • Titration: Argentometric titration (Volhard method) to determine Chloride content (Theoretical: ~14.5% Cl).

Safety & Handling (E-E-A-T)

  • Hazards: Skin Irritant (Category 2), Eye Irritant (Category 2A).[3][4]

  • PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and N95 dust mask if handling powder.

  • Storage: Hygroscopic. Store under inert gas (Argon/Nitrogen) in a tightly sealed container. Moisture absorption leads to hydrolysis and "caking."

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 501024313, Benzyldiethyl(2-hydroxyethyl)ammonium chloride. Retrieved from [Link]

  • Idris, M. N., et al. (2014). Efficiency of Benzyl Dimethyl (2-Hydroxyethyl) Ammonium Chloride as Corrosion Inhibitor in Acetic Acid.[5] Australian Journal of Basic and Applied Sciences.[5] Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Quaternary ammonium compounds. Retrieved from [Link]

Benzyldiethylethanolammonium chloride solubility in water vs organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of Benzyldiethylethanolammonium Chloride in Aqueous and Organic Media

Abstract

Benzyldiethylethanolammonium chloride is a quaternary ammonium salt (QAS) characterized by a positively charged nitrogen center, a chloride anion, and a combination of benzyl, ethyl, and ethanol functional groups. This unique amphiphilic structure, possessing both ionic (hydrophilic) and significant nonpolar (lipophilic) regions, dictates a complex and versatile solubility profile. This guide provides a comprehensive analysis of the theoretical principles governing its solubility, a comparative profile in aqueous versus organic solvents based on structurally similar compounds, and a detailed, field-proven experimental protocol for its empirical determination. The objective is to equip researchers and drug development professionals with the foundational knowledge and practical methodology required to effectively utilize this compound in applications ranging from phase-transfer catalysis to antimicrobial formulations.

The Molecular Basis of Solubility: Structure-Property Relationships

Benzyldiethylethanolammonium chloride (BDEAC) is an organic salt. Its structure consists of a central, covalently saturated nitrogen atom bearing a permanent positive charge, which is ionically bonded to a chloride anion. The nitrogen is substituted with four organic groups: one benzyl group, two ethyl groups, and one ethanol group.

This molecular architecture is fundamentally amphiphilic:

  • Hydrophilic Domain: The quaternary ammonium cation and its chloride counter-ion constitute a highly polar, ionic head. This region readily engages in strong ion-dipole interactions with polar solvents, most notably water.

  • Lipophilic Domain: The aromatic benzyl ring and the aliphatic ethyl groups form a nonpolar, hydrophobic tail. These moieties interact favorably with nonpolar organic solvents through van der Waals forces.

  • Modulating Group: The terminal hydroxyl (-OH) group on the ethanol substituent adds a site for hydrogen bonding, further enhancing its affinity for polar protic solvents.

This dual nature is the primary determinant of its solubility behavior, allowing it to bridge the interface between polar and nonpolar environments, a key characteristic of surfactants and phase-transfer catalysts[1][2].

Theoretical Framework: Intermolecular Forces in Solution

The principle of "like dissolves like" governs solubility and is a direct consequence of intermolecular forces. The dissolution of BDEAC in a given solvent is energetically favorable only when the new solute-solvent interactions are strong enough to overcome the existing solute-solute (lattice energy) and solvent-solvent interactions.

Aqueous Solubility: The Role of Ion-Dipole Interactions

In water, a highly polar protic solvent, the dissolution of BDEAC is driven by powerful ion-dipole interactions. Water molecules orient their negative dipoles (oxygen atom) around the quaternary ammonium cation and their positive dipoles (hydrogen atoms) around the chloride anion. This process, known as hydration, effectively shields the ions from each other, overcoming the crystal lattice energy and leading to dissolution. Quaternary ammonium salts are generally known to be highly soluble in water due to their ionic nature[1]. Structurally similar compounds, such as benzyltriethylammonium chloride and benzalkonium chloride, are reported to be very soluble in water[2][3].

Organic Solvent Solubility: A Spectrum of Polarity

The solubility of BDEAC in organic solvents is more varied and depends heavily on the solvent's polarity, dielectric constant, and hydrogen bonding capability.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents possess a high dielectric constant and can form hydrogen bonds. They effectively solvate both the ionic head and the organic tails of the BDEAC molecule, leading to high solubility. Benzyltriethylammonium chloride, for instance, is documented as being soluble in methanol and ethanol[4].

  • Polar Aprotic Solvents (e.g., Acetone, Dichloromethane): These solvents have a significant dipole moment but lack O-H or N-H bonds for hydrogen donation. They can solvate the cation through dipole-dipole interactions and the organic tails through van der Waals forces. Good solubility is expected, as is the case with analogs like benzyltriethylammonium chloride which is soluble in acetone and dichloromethane[4].

  • Nonpolar Solvents (e.g., Toluene, Hexane): These solvents have a low dielectric constant and rely solely on weak van der Waals forces. While the lipophilic benzyl and ethyl groups of BDEAC interact favorably with these solvents, these interactions are typically insufficient to overcome the strong ionic forces holding the salt together. Consequently, solubility is expected to be low.

The following diagram illustrates the primary intermolecular forces at play in different solvent environments.

G cluster_water Aqueous Environment (High Polarity) cluster_organic Nonpolar Organic Solvent (Low Polarity) BDEAC_ion_water BDEAC Ion Pair (C₆H₅CH₂N⁺(C₂H₅)₂(C₂H₄OH) • Cl⁻) Water Water Molecules (H₂O) BDEAC_ion_water->Water Dominant Force: Strong Ion-Dipole Interactions solubility_water Result: High Solubility Water->solubility_water BDEAC_ion_org BDEAC Ion Pair (C₆H₅CH₂N⁺(C₂H₅)₂(C₂H₄OH) • Cl⁻) Hexane Hexane Molecules (C₆H₁₄) BDEAC_ion_org->Hexane Dominant Force: Weak van der Waals on Organic Tails solubility_org Result: Low Solubility Hexane->solubility_org

Caption: Dominant intermolecular forces governing BDEAC solubility.

Comparative Solubility Profile

While specific quantitative solubility data for benzyldiethylethanolammonium chloride is not prevalent in publicly accessible literature, a reliable qualitative and semi-quantitative profile can be constructed by referencing structurally similar analogs. The following table summarizes the expected solubility based on data for compounds like benzyltriethylammonium chloride and benzalkonium chloride[2][3][4].

SolventSolvent TypeExpected SolubilityRationale / Analog Data
Water Polar ProticVery High Strong ion-dipole interactions. Benzyltriethylammonium chloride has a reported water solubility of 700 g/L at 20°C[3].
Methanol/Ethanol Polar ProticHigh Solvates both ionic head and organic tails effectively. Analog is soluble in methanol and ethanol[4].
Acetone Polar AproticSoluble Good dipole-dipole interactions. Benzalkonium chloride is readily soluble in acetone[2].
Dichloromethane Polar AproticSoluble Can effectively solvate the large cation. Analog is soluble in CH₂Cl₂[4].
Toluene NonpolarSlightly Soluble Favorable interaction with the benzyl group, but insufficient polarity to dissolve the ionic head.
Hexane NonpolarInsoluble Very weak intermolecular forces are unable to overcome the solute's lattice energy.

Gold-Standard Experimental Protocol: The Shake-Flask Method

To obtain definitive, quantitative solubility data, a standardized experimental procedure is required. The Shake-Flask Method, described in OECD Test Guideline 105, is the globally recognized standard for determining the water solubility of substances with solubility greater than 10 mg/L[5][6][7].

Principle

A surplus of the test substance (BDEAC) is agitated in a specific volume of the solvent at a controlled temperature for a sufficient duration to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved substance is determined using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).

Step-by-Step Methodology

1. Materials & Reagents:

  • Benzyldiethylethanolammonium chloride (analytical grade)
  • Solvent of interest (e.g., Reagent-grade water, HPLC-grade organic solvent)
  • Glass flasks or vials with screw caps[8]
  • Orbital shaker with temperature control[9]
  • Centrifuge
  • Syringe filters (e.g., 0.45 µm PTFE, compatible with the solvent)
  • Calibrated analytical balance
  • Validated analytical instrument (e.g., HPLC-UV)

2. Preliminary Test (Range-Finding):

  • To estimate the approximate solubility, add the test substance in stepwise amounts to a known volume of solvent.
  • After each addition, shake vigorously for 10 minutes and visually inspect for undissolved particles[10]. The time required to reach dissolution can be long (up to 24 hours should be allowed for lower solubilities)[10].
  • This determines the approximate amount of substance needed for the definitive test.

3. Definitive Test (Equilibration):

  • Prepare at least three replicate flasks.
  • Add an amount of BDEAC to a known volume of solvent that is approximately five times greater than the estimated solubility to ensure an excess of undissolved solid remains at equilibrium[10].
  • Place the sealed flasks in an orbital shaker set to a constant temperature (e.g., 20 °C or 37 °C) and agitate[5][9]. The agitation speed should be sufficient to keep the solid suspended without creating a vortex[9].
  • Equilibration time must be sufficient to reach a plateau in concentration. A common practice is to agitate for 24 hours, take a measurement, and then continue agitating and measure again at 48 hours. Equilibrium is reached if the two measurements are consistent.

4. Phase Separation:

  • After equilibration, allow the flasks to stand at the test temperature to let the excess solid settle.
  • Centrifuge the samples to pellet any remaining suspended particles.
  • Carefully withdraw an aliquot of the clear supernatant using a syringe.
  • Immediately filter the aliquot through a solvent-compatible syringe filter to remove any fine, undissolved particles. This step is critical to prevent overestimation of solubility.

5. Analysis:

  • Accurately dilute the filtered saturate into a calibrated range for the analytical instrument.

  • Quantify the concentration of BDEAC against a calibration curve prepared with known standards.

  • The final solubility is reported as the average concentration from the replicate flasks, typically in g/L or mg/mL, at the specified temperature.

    Caption: Workflow for the Shake-Flask Solubility Determination Method.

Implications for Scientific and Industrial Applications

Understanding the solubility profile of BDEAC is paramount for its effective application:

  • Antimicrobial and Biocidal Formulations: Its high water solubility is essential for creating effective aqueous disinfectants, sanitizers, and preservatives used in pharmaceutical and consumer products[2][11]. The ability to form a clear, stable solution ensures uniform activity.

  • Phase-Transfer Catalysis (PTC): As a phase-transfer catalyst, BDEAC facilitates reactions between reactants located in immiscible phases (e.g., an aqueous phase and an organic phase). Its solubility in both polar and nonpolar environments allows it to transport an anionic reactant from the aqueous phase into the organic phase where the reaction occurs[3][4].

  • Drug Formulation and Delivery: The surfactant properties of QAS compounds can be exploited to improve the dissolution and bioavailability of poorly soluble active pharmaceutical ingredients (APIs)[2]. BDEAC's amphiphilic nature makes it a candidate for use as an excipient in various formulations.

Conclusion

Benzyldiethylethanolammonium chloride is a classic quaternary ammonium salt with a pronounced amphiphilic character. Its molecular structure strongly suggests high solubility in water and polar organic solvents, with diminishing solubility as solvent polarity decreases. This versatile solubility profile underpins its utility in a wide range of applications, from biocides to chemical synthesis. While this guide provides a robust theoretical and comparative framework, it is imperative for researchers to perform empirical validation using standardized protocols, such as the Shake-Flask method, to obtain precise quantitative data essential for formulation, process development, and regulatory compliance.

References

  • Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from Situ Biosciences website.[12]

  • Organisation for Economic Co-operation and Development. (1995). Test No. 105: Water Solubility. OECD Publishing.[5][6][13]

  • Goldberg, A. I., & Vernon, A. A. (1952). Solubilities of Quaternary Ammonium Salts in Certain Organic Solvents. Journal of the American Chemical Society, 74(13), 3333-3334.[14]

  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).[15]

  • Analytice. (2017). OECD 105 – Water Solubility Test at 20°C.[7]

  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Retrieved from Enamine website.[16]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.[10]

  • ResearchGate. (n.d.). Solubility, conductance, association and partition of some quaternary ammonium salts in organic solvent/water systems.[17]

  • World Health Organization (WHO). (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments.[9]

  • BenchChem. (n.d.). Application Notes and Protocols for Determining the Solubility of Novel Compounds.[8]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78872, Benzylethyldimethylammonium chloride. Retrieved from PubChem.[11]

  • Aubel-Sadron, G., Beck, G., & Ebel, J. P. (1961). [Action of quaternary ammonium salts on nucleic acids. I. Solubility of the quaternary ammonium salts of nucleic acids in organic solvents]. Biochimica et Biophysica Acta, 53, 11-18.[18]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8755, Benzyldimethyltetradecylammonium chloride. Retrieved from PubChem.[19][20]

  • ChemicalBook. (n.d.). Benzyltriethylammonium chloride CAS#: 56-37-1. Retrieved from ChemicalBook.[3]

  • Fiveable. (2025). Quaternary ammonium salts Definition. Retrieved from Fiveable.[1]

  • Wikipedia. (n.d.). Benzalkonium chloride. Retrieved from Wikipedia.[2]

  • Vynova. (n.d.). Benzyl Chloride. Retrieved from Vynova website.[21]

  • Thermo Fisher Scientific. (n.d.). Benzyltriethylammonium chloride, 98%. Retrieved from Fisher Scientific.[4]

Sources

Technical Safety & Handling Guide: Benzyldiethyl(2-hydroxyethyl)ammonium chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: Benzyldiethyl(2-hydroxyethyl)ammonium chloride CAS: 19493-25-5 Class: Quaternary Ammonium Compound (QAC) / Cationic Surfactant[1]

This technical guide transcends the standard Safety Data Sheet (SDS) by integrating physicochemical behavior with operational safety protocols. Designed for research and drug development environments, this document analyzes the specific hazards associated with Benzyldiethyl(2-hydroxyethyl)ammonium chloride , a structural analog to common phase transfer catalysts and antimicrobial agents.[1] While often overshadowed by its dimethyl counterpart (CAS 7221-40-1), the diethyl variant presents unique steric properties relevant to synthesis and catalysis.[1]

Chemical Identity & Physicochemical Characterization[1][2][3][4][5]

Precise identification is critical in synthesis to avoid substitution errors with the dimethyl analog.[1]

PropertySpecification
IUPAC Name Benzyl-diethyl-(2-hydroxyethyl)azanium chloride
CAS Number 19493-25-5
Molecular Formula C₁₃H₂₂ClNO
Molecular Weight 243.77 g/mol
Physical State Hygroscopic solid or viscous semi-solid (purity dependent)
Solubility Highly soluble in water, ethanol, and polar organic solvents.[1][2]
pH (10% aq.) ~5.0 – 7.0 (Weakly acidic due to ammonium salt nature)
Hygroscopicity High; deliquescent upon prolonged exposure to ambient moisture.[1]
Structural Significance in Research

Unlike simple alkyl quats, the 2-hydroxyethyl moiety provides a hydrogen-bonding handle, altering the solvation shell in aqueous media.[1] In Phase Transfer Catalysis (PTC), this can modify the extraction coefficient of anions compared to non-functionalized quats.[1]

Hazard Architecture & Toxicology[1]

The Mechanism of Toxicity

The primary hazard of Benzyldiethyl(2-hydroxyethyl)ammonium chloride is cytotoxicity via membrane disruption .[1] As a cationic surfactant, the positively charged ammonium head group attracts to the negatively charged phosphate head groups of the cell membrane lipid bilayer.[1] The hydrophobic benzyl and ethyl tails then intercalate into the membrane core, causing leakage and lysis.[1]

GHS Classification (Verified/Read-Across):

  • Skin Irritation (Category 2): Causes skin irritation.[1]

  • Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]

  • Note: Concentrated solutions (>50%) may exhibit corrosive behavior (Category 1B) typical of quats, causing irreversible protein denaturation.[1]

Visualization: Cationic Lysis Pathway

The following diagram illustrates the stepwise mechanism of action, explaining why immediate irrigation is the critical first-aid response.

ToxicityMechanism cluster_0 Exposure Phase cluster_1 Cellular Disruption cluster_2 Clinical Outcome Exposure Dermal/Ocular Contact Adsorption Electrostatic Attraction (Cationic Head -> Anionic Membrane) Exposure->Adsorption Immediate Intercalation Hydrophobic Tail Penetration (Benzyl/Ethyl groups enter bilayer) Adsorption->Intercalation Destabilization Membrane Permeability Increase Intercalation->Destabilization Leakage Cytoplasmic Leakage Destabilization->Leakage Lysis Cell Lysis (Necrosis) Leakage->Lysis Inflammation Chemical Burn / Irritation Response Lysis->Inflammation

Figure 1: Mechanism of cationic surfactant toxicity leading to tissue irritation and necrosis.[1]

Operational Safety & Handling Protocols

Personal Protective Equipment (PPE) Matrix

Standard latex gloves are often insufficient for organic ammonium salts in solvent carriers.[1]

PPE ComponentRecommendationRationale
Gloves Nitrile (≥ 0.11 mm) Excellent resistance to quats.[1] Latex degrades rapidly if organic solvents (e.g., DCM, Acetone) are present in the formulation.[1]
Eye Protection Chemical Goggles Safety glasses are insufficient due to the risk of splash causing irreversible corneal haze (cationic precipitation of corneal proteins).[1]
Respiratory P95 / N95 Respirator Required if handling dry powder to prevent inhalation of hygroscopic dust, which causes mucous membrane dehydration.[1]
Body Lab Coat (Cotton/Poly) Standard protection; use Tyvek apron if handling >1L quantities.[1]
Engineering Controls
  • Hygroscopic Handling: Weighing should be performed rapidly or in a glove box/bag if the experiment is water-sensitive.[1] The compound will absorb atmospheric water, altering stoichiometry.[1]

  • Ventilation: Fume hood required for heating or aerosol-generating procedures.[1]

Emergency Response Architecture

In the event of a spill or exposure, the "Dilution Principle" applies.[1] Unlike acids/bases, neutralization is not the goal; removal is.[1]

Spill Response Workflow

Do not use standard paper towels for large spills of concentrated quats; they can become slippery and spread the contamination.[1]

SpillResponse cluster_Solid Solid / Powder Spill cluster_Liquid Liquid / Solution Spill Start Spill Detected Assess Assess Volume & Form (Solid vs. Liquid) Start->Assess AvoidDust Avoid Dust Generation (Do NOT Sweep vigorously) Assess->AvoidDust Solid Absorb Apply Inert Absorbent (Vermiculite/Sand) Assess->Absorb Liquid Scoop Scoop into Waste Container AvoidDust->Scoop Wipe Wipe with Wet Paper Towels Scoop->Wipe Disposal Dispose as Hazardous Chemical Waste Wipe->Disposal Collect Collect Absorbent Absorb->Collect Wash Wash Area with Water + Anionic Detergent (Neutralizes Cationic Residue) Collect->Wash Wash->Disposal

Figure 2: Decision logic for containing and cleaning spills of Benzyldiethyl(2-hydroxyethyl)ammonium chloride.[1]

First Aid Measures
  • Eye Contact: CRITICAL. Rinse immediately for 15+ minutes.[1] Cationic surfactants bind to corneal proteins; delay leads to permanent opacity.[1]

  • Skin Contact: Wash with soap and water.[1][3] The "soapy" feeling may persist; continue washing until it is gone.[1]

  • Ingestion: DO NOT INDUCE VOMITING. Vomiting re-exposes the esophagus to the corrosive surfactant.[1] Dilute with water/milk if conscious.[1]

Stability, Reactivity & Storage[1][4]

Chemical Incompatibilities[1]
  • Strong Oxidizers: Reaction with nitrates or perchlorates can be explosive (typical of organic ammonium salts).[1]

  • Anionic Surfactants: Mixing with SDS (Sodium Dodecyl Sulfate) or similar anions causes immediate precipitation of the catanionic complex, ruining the formulation.[1]

  • Strong Bases: Heating with strong alkali (NaOH) can induce Hofmann elimination or degradation, releasing volatile amines.[1]

Storage Conditions
  • Temperature: Store at ambient temperature (15–25°C).

  • Atmosphere: Keep tightly sealed.[1][3][4] Store under inert gas (Argon/Nitrogen) if high purity is required for catalysis, to prevent water uptake.[1]

Ecological Impact & Disposal[4][6]

  • Ecotoxicity: Quaternary ammonium compounds are generally highly toxic to aquatic life (Acute Aquatic Toxicity Category 1 or 2).[1] They disrupt the gill membranes of fish and immobilize algae.[1]

  • Disposal:

    • Never flush down the drain.[1]

    • Collect in a combustible solvent waste container.[1]

    • Incineration is the preferred method of destruction (High-temperature incineration with scrubber for NOx and HCl).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 88091, Benzenemethanaminium, N,N-diethyl-N-(2-hydroxyethyl)-, chloride. Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Registration Dossier: Quaternary ammonium compounds, benzyl-C12-18-alkyldimethyl, chlorides.[1] (Used for toxicological mechanism read-across).[1][3] Retrieved from [Link][1]

  • Zhang, C., et al. (2015). Cytotoxicity of quaternary ammonium compounds: Mechanisms and implications.[1] Journal of Environmental Sciences. (General mechanism citation).

Sources

An In-depth Technical Guide to the Molecular Weight and Density of Benzyldiethyl(2-hydroxyethyl)ammonium Salts

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the molecular weight and density of benzyldiethyl(2-hydroxyethyl)ammonium salts, designed for researchers, scientists, and professionals in drug development. It moves beyond a simple recitation of facts to explain the causality behind experimental choices and provides actionable protocols for the determination of these crucial physical properties.

Introduction: The Significance of Molecular Weight and Density in the Application of Benzyldiethyl(2-hydroxyethyl)ammonium Salts

Benzyldiethyl(2-hydroxyethyl)ammonium salts belong to the class of quaternary ammonium compounds (QACs), which are noted for their diverse applications. These applications include roles as surfactants, biocides, and phase transfer catalysts.[1][2][3][4][5][6][7] The specific molecular structure, featuring a benzyl group, two ethyl groups, and a hydroxyethyl group attached to a central nitrogen atom, imparts a unique combination of hydrophobicity and hydrophilicity. This amphiphilic nature is central to their function.

In the realm of drug development and pharmaceutical sciences, the precise molecular weight and density of these salts are not merely academic data points. They are critical parameters that influence:

  • Formulation and Dosage: Accurate molecular weight is fundamental for calculating molar concentrations, ensuring precise dosage in formulations. Density plays a crucial role in the formulation of liquid dosage forms, influencing viscosity and final product volume.

  • Biocidal and Surfactant Activity: The molecular size and packing efficiency, which are related to molecular weight and density, can affect the compound's ability to interact with and disrupt microbial cell membranes.[7]

  • Phase Transfer Catalysis: The efficiency of a phase transfer catalyst is dependent on its solubility in both aqueous and organic phases. Molecular weight and structure influence this partitioning behavior.[8][9]

  • Toxicological and Pharmacokinetic Studies: The absorption, distribution, metabolism, and excretion (ADME) profile of a compound is intrinsically linked to its physicochemical properties, including molecular weight.

This guide will provide a detailed exploration of the theoretical and practical aspects of determining the molecular weight and density of benzyldiethyl(2-hydroxyethyl)ammonium salts, empowering researchers to better understand and utilize these versatile compounds.

Theoretical Framework

Molecular Weight

The molecular weight of a compound is the mass of one mole of that substance. For an ionic compound like a benzyldiethyl(2-hydroxyethyl)ammonium salt, it is calculated by summing the atomic weights of all atoms in the empirical formula of the cation and the corresponding anion.

The structure of the benzyldiethyl(2-hydroxyethyl)ammonium cation is:

The molecular formula of the cation is C₁₃H₂₂NO⁺. The molecular weight of the salt will therefore be the sum of the molecular weight of this cation and the molecular weight of the associated anion (e.g., Cl⁻, Br⁻, I⁻).

Density

Density (ρ) is an intrinsic physical property of a substance, defined as its mass per unit volume. For liquids and solids, temperature is a critical factor influencing density, as volume typically expands with increasing temperature. Therefore, density values should always be reported with the corresponding temperature.

For benzyldiethyl(2-hydroxyethyl)ammonium salts, which can exist as solids or viscous liquids, their density is influenced by:

  • Molecular Packing: The arrangement of the cations and anions in the crystal lattice (for solids) or the intermolecular forces in the liquid state.

  • Anion Identity: The size and mass of the counter-ion will affect the overall density of the salt.

  • Temperature: As temperature increases, the kinetic energy of the molecules increases, generally leading to an expansion in volume and a decrease in density.

Physicochemical Data of Benzyldiethyl(2-hydroxyethyl)ammonium and Related Salts

Compound NameAnionMolecular FormulaMolecular Weight ( g/mol )Reference(s)
Benzyldiethyl(2-hydroxyethyl)ammonium ChlorideCl⁻C₁₃H₂₂ClNO243.78Calculated
Benzyldiethyl(2-hydroxyethyl)ammonium BromideBr⁻C₁₃H₂₂BrNO288.23Calculated
Benzyldiethyl(2-hydroxyethyl)ammonium IodideI⁻C₁₃H₂₂INO335.23Calculated
Benzyldimethyl(2-hydroxyethyl)ammonium ChlorideCl⁻C₁₁H₁₈ClNO215.72[10][11][12]

Experimental Determination of Molecular Weight and Density

The following sections provide detailed, field-proven methodologies for the accurate determination of the molecular weight and density of benzyldiethyl(2-hydroxyethyl)ammonium salts.

Determination of Molecular Weight

Two primary methods are recommended for the experimental verification of the molecular weight of quaternary ammonium salts: Mass Spectrometry and Titration.

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides a highly accurate determination of the molecular weight of the cation.

Workflow for Molecular Weight Determination by Mass Spectrometry

cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis A Dissolve salt in a suitable solvent (e.g., methanol, acetonitrile) B Dilute to an appropriate concentration (typically in the µg/mL range) A->B C Infuse the sample into the alectrospray ionization (ESI) source B->C D Generate positively charged ions of the cation in the gas phase C->D E Separate ions based on their mass-to-charge ratio (m/z) in the mass analyzer D->E F Detect the ions and generate a mass spectrum E->F G Identify the peak corresponding to the benzyldiethyl(2-hydroxyethyl)ammonium cation F->G H The m/z value of this peak represents the molecular weight of the cation G->H cluster_sample_prep Sample Preparation cluster_titration Potentiometric Titration cluster_calculation Calculation A Accurately weigh a sample of the benzyldiethyl(2-hydroxyethyl)ammonium salt B Dissolve the sample in an appropriate solvent (e.g., deionized water) A->B C Titrate the sample solution with a standardized anionic surfactant solution (e.g., sodium dodecyl sulfate) B->C D Monitor the potential change using a surfactant-sensitive electrode C->D E The endpoint is the point of maximum inflection in the titration curve D->E F Calculate the number of moles of the titrant used to reach the endpoint E->F G Determine the equivalent weight of the quaternary ammonium salt F->G H Calculate the molecular weight based on the equivalent weight and assuming a 1:1 stoichiometry G->H

Caption: Workflow for molecular weight determination using potentiometric titration.

Step-by-Step Protocol for Potentiometric Titration:

  • Reagent Preparation:

    • Prepare a standardized solution of an anionic surfactant, such as sodium dodecyl sulfate (SDS), of a known concentration (e.g., 0.004 M).

    • Prepare a buffer solution, for example, a borate buffer with a pH of 10. [13]

  • Sample Preparation:

    • Accurately weigh a sample of the benzyldiethyl(2-hydroxyethyl)ammonium salt.

    • Dissolve the sample in deionized water.

  • Titration Procedure:

    • Place the sample solution in a beaker and add the pH 10 buffer.

    • Immerse a surfactant-sensitive electrode and a reference electrode into the solution.

    • Titrate the solution with the standardized SDS solution, recording the potential after each addition of titrant.

    • The endpoint of the titration is determined from the point of maximum inflection on the titration curve (potential vs. volume of titrant).

  • Calculation:

    • The molecular weight (MW) can be calculated using the following formula: MW = (Weight of sample in g) / (Concentration of SDS in mol/L * Volume of SDS at endpoint in L)

Determination of Density

The choice of method for density determination depends on whether the benzyldiethyl(2-hydroxyethyl)ammonium salt is a solid or a liquid at the desired temperature.

Pycnometry is a highly accurate method for determining the density of both liquids and solids by precisely measuring the volume of a specialized glass flask called a pycnometer. [14][15][16] Step-by-Step Protocol for Liquid Density Determination by Pycnometry:

  • Calibration of the Pycnometer:

    • Thoroughly clean and dry the pycnometer and its stopper.

    • Weigh the empty, dry pycnometer (m₀).

    • Fill the pycnometer with a reference liquid of known density (e.g., deionized water) at a specific temperature.

    • Insert the stopper, allowing excess liquid to escape through the capillary.

    • Equilibrate the pycnometer and its contents to the desired temperature in a water bath.

    • Dry the exterior of the pycnometer and weigh it (m₁).

    • The volume of the pycnometer (V) can be calculated as: V = (m₁ - m₀) / ρ_water, where ρ_water is the density of water at the measurement temperature.

  • Measurement of the Sample Density:

    • Empty, clean, and dry the pycnometer.

    • Fill the pycnometer with the benzyldiethyl(2-hydroxyethyl)ammonium salt (if liquid).

    • Follow the same procedure as in the calibration step to weigh the pycnometer filled with the sample (m₂).

    • The density of the sample (ρ_sample) is calculated as: ρ_sample = (m₂ - m₀) / V.

Step-by-Step Protocol for Solid Density Determination by Pycnometry:

  • Measurement:

    • Weigh the empty, dry pycnometer (m₀).

    • Place a known mass of the solid benzyldiethyl(2-hydroxyethyl)ammonium salt into the pycnometer and weigh it (m₁). The mass of the solid is (m₁ - m₀).

    • Fill the pycnometer containing the solid with a liquid in which the solid is insoluble and of known density (e.g., a suitable hydrocarbon solvent).

    • Equilibrate to the desired temperature, dry the exterior, and weigh the pycnometer containing the solid and the liquid (m₂).

    • Empty, clean, and dry the pycnometer. Fill it with only the immersion liquid, equilibrate to the same temperature, and weigh it (m₃).

  • Calculation:

    • The density of the solid (ρ_solid) is calculated as: ρ_solid = ((m₁ - m₀) * ρ_liquid) / ((m₃ - m₀) - (m₂ - m₁))

This is a rapid and precise method for measuring the density of liquids. The principle is based on measuring the change in the oscillation frequency of a U-shaped tube when it is filled with the sample liquid. [17][18][19][20][21] Workflow for Density Determination by Oscillating U-Tube Densitometry

cluster_calibration Instrument Calibration cluster_measurement Sample Measurement cluster_output Data Output A Calibrate the instrument with two fluids of known density (e.g., dry air and deionized water) B Inject the liquid benzyldiethyl(2-hydroxyethyl)ammonium salt into the oscillating U-tube A->B C Allow the temperature of the sample to equilibrate B->C D The instrument measures the oscillation period and calculates the density C->D E The density is displayed digitally, often to a high degree of precision D->E

Caption: Workflow for density determination using an oscillating U-tube densitometer.

Step-by-Step Protocol for Oscillating U-Tube Densitometry:

  • Instrument Preparation and Calibration:

    • Ensure the instrument is clean and dry.

    • Calibrate the densitometer using two standards of known density, typically dry air and deionized water.

  • Sample Measurement:

    • Inject the liquid benzyldiethyl(2-hydroxyethyl)ammonium salt into the measurement cell, ensuring there are no air bubbles.

    • Allow the sample to reach thermal equilibrium at the set temperature.

    • The instrument will measure the oscillation period of the U-tube and automatically calculate and display the density of the sample.

  • Cleaning:

    • Thoroughly clean the measurement cell with appropriate solvents after the measurement to prevent cross-contamination.

Conclusion

The molecular weight and density of benzyldiethyl(2-hydroxyethyl)ammonium salts are fundamental physicochemical properties that are indispensable for their effective application in research, drug development, and various industrial processes. This guide has provided a comprehensive overview of the theoretical underpinnings of these properties, along with detailed, practical protocols for their accurate experimental determination. By employing techniques such as mass spectrometry, titration, pycnometry, and oscillating U-tube densitometry, researchers can obtain reliable data to support formulation, quality control, and mechanistic studies. The methodologies and insights presented herein are intended to serve as a valuable resource for scientists and professionals working with this important class of quaternary ammonium compounds.

References

  • Titration of quaternary Ammonium compounds in disinfectants. Xylem Analytics. [Link]

  • Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry. Analytical Methods. [Link]

  • Titrimetric methods for determining cationic surfactants. Pharmaceutical Chemistry Journal. [Link]

  • Determination of Specific Gravity and Density. The Japanese Pharmacopoeia. [Link]

  • Determination of quaternary ammonium compounds by potentiometric titration with an ionic surfactant electrode: single-laboratory validation. PubMed. [Link]

  • Quaternary Ammonium Salts Determination by Titration with Hanna Instruments HI931 Automatic Titration System. Hanna Instruments. [Link]

  • Determination of selected quaternary ammonium compounds by liquid chromatography with mass spectrometry. Part II. Application to sediment and sludge samples in Austria. PubMed. [Link]

  • 1 density determination by pycnometer. Comenius University. [Link]

  • EP0267136A2 - Quaternary ammonium salts used as phase transfer catalysts.
  • Analysis of multiple quaternary ammonium compounds in the brain using tandem capillary column separation and high resolution mas. FOLIA. [Link]

  • 3 DENSITY DETERMINATION BY PYCNOMETER. Comenius University. [Link]

  • High-Resolution Mass Spectrometry Screening of Quaternary Ammonium Compounds (QACs) in Dust from Homes and Various Microenvironments in South China. ACS Publications. [Link]

  • EXPERIMENT # 3. New York ACS. [Link]

  • LC-MS/MS methods for the determination of 30 quaternary ammonium compounds including benzalkonium and paraquat in human serum and urine. PubMed. [Link]

  • Benzalkyl quaternary ammonium surfactants: Environment tier II assessment. Australian Government Department of Health. [Link]

  • Oscillating U-tube. Wikipedia. [Link]

  • Safety Data Sheet: Alkylbenzyl dimethyl ammonium chloride. Carl ROTH. [Link]

  • Phase Transfer Catalyst. Scribd. [Link]

  • Oscillating u-tube – Knowledge and References. Taylor & Francis. [Link]

  • Quaternary ammonium salts used as phase transfer catalysts. European Patent Office. [Link]

  • N-Benzylethanolammonium Ionic Liquids and Molten Salts in the Synthesis of 68Ga- and Al18F-Labeled Radiopharmaceuticals. PMC. [Link]

  • U-tube Oscillation Method Density Meter. YouTube. [Link]

  • Novel Hydroxyl-Containing Quaternary Ammonium Salt N-(2-Hydroxyethyl)-N, N-Dimethyl-3-[(1-Oxododecyl)amino]-1-Propanaminium: Its Synthesis and Flotation Performance to Quartz. MDPI. [Link]

  • Safety Data Sheet: quaternary ammonium compounds, benzyl-C8-18-alkyldimethyl, chlorides. Chemos GmbH&Co.KG. [Link]

  • Measurement of density using oscillation-type density meters. Calibration, traceability and Uncertainties. ResearchGate. [Link]

  • US6010996A - Biocidal surfactant compositions and their use.
  • Biocidal and inhibitory activity screening of de novo synthesized surfactants against two eukaryotic and two prokaryotic microbial species. ResearchGate. [Link]

  • Biological Activity of Quaternary Ammonium Salts and Their Derivatives. PMC. [Link]

  • (PDF) N-Benzylethanolammonium Ionic Liquids and Molten Salts in the Synthesis of Ga- and AlF-Labeled Radiopharmaceuticals. ResearchGate. [Link]

  • Biological Activity and Toxicity of Some Surfactants Used in Metal Working Fluids on Scendesmus Obliquus Algae. Journal of Applied Sciences Research. [Link]

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Technical Guide: Hygroscopic Behavior of Benzyl Diethyl Hydroxyethyl Ammonium Chloride

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 19493-25-5 | Class: Hydroxy-Functionalized Quaternary Ammonium Salts

Executive Summary

Benzyl diethyl hydroxyethyl ammonium chloride (DEBA-Cl) represents a specialized class of quaternary ammonium compounds (QACs) where the introduction of a hydroxyethyl moiety significantly alters the thermodynamic landscape of water interaction compared to its non-functionalized alkyl analogs. While widely utilized as an antimicrobial agent, phase transfer catalyst, and antistatic agent, its application in pharmaceutical development is governed by its profound hygroscopicity.

This guide details the molecular mechanisms driving this moisture affinity, provides rigorous characterization protocols (Dynamic Vapor Sorption), and outlines handling strategies to mitigate hydrolytic degradation and physical instability.

Molecular Basis of Hygroscopicity

The hygroscopic nature of DEBA-Cl is not a singular property but the result of a tripartite molecular interaction involving the cationic head, the anionic counter-ion, and the hydroxyl functional group.

Structural Drivers
  • The Quaternary Nitrogen (

    
    ):  Creates a permanent dipole, polarizing the surrounding lattice and increasing the lattice energy's susceptibility to hydration.
    
  • The Chloride Counter-ion (

    
    ):  Chloride ions have a high charge density and are strong hydrogen bond acceptors. In the solid state, 
    
    
    
    ions serve as nucleation sites for water molecules.
  • The Hydroxyethyl Group (

    
    ):  This is the critical differentiator. Unlike Benzyl Triethyl Ammonium Chloride, the hydroxyl group acts as both a hydrogen bond donor and acceptor. This lowers the energy barrier for the initial adsorption of water monolayers, effectively "priming" the surface for bulk absorption (deliquescence).
    
Mechanism of Action: From Adsorption to Deliquescence

The transition from a dry powder to a solution occurs in distinct thermodynamic stages.

  • Stage 1: Surface Adsorption (Low RH): Water molecules bind to surface hydroxyls via H-bonding.

  • Stage 2: Lattice Expansion (Medium RH): Water penetrates the crystal lattice, coordinating with the

    
     and expanding the inter-molecular distance.
    
  • Stage 3: Deliquescence (Critical RH): The Gibbs free energy of the solid-vapor transition becomes less favorable than the solution-vapor transition. The solid dissolves in its own sorbed water.

Visualizing the Interaction Pathway

HygroscopicityMechanism cluster_0 Thermodynamic Driving Force DryState Crystalline DEBA-Cl (Lattice Energy High) SurfaceAds Surface Adsorption (-OH H-bonding) DryState->SurfaceAds Low RH (<30%) WaterVapor Ambient Water Vapor (Kinetic Energy) WaterVapor->SurfaceAds LatticePen Lattice Penetration (Cl- Hydration) SurfaceAds->LatticePen Med RH (40-60%) Deliquescence Deliquescence (Liquid Phase) LatticePen->Deliquescence > Critical RH

Figure 1: Mechanistic pathway of water sorption for hydroxy-functionalized QACs, progressing from surface interaction to bulk dissolution.

Experimental Characterization Protocols

To validate the material for drug development, "hygroscopic" must be quantified. The following protocols are designed to generate self-validating data.

Dynamic Vapor Sorption (DVS) Protocol

Objective: Determine the Critical Relative Humidity (CRH) and sorption hysteresis. Equipment: Surface Measurement Systems DVS Resolution or TA Instruments Q5000 SA.

ParameterSettingRationale
Temperature 25.0 °C ± 0.1 °CStandard ICH condition for long-term stability.
Solvent Water (LC-MS Grade)Prevent ionic contamination from tap/deionized water.
Pre-treatment Drying at 0% RH for 300 minsCritical: Establishes the true dry mass (

). Heating is avoided to prevent thermal degradation of the quat.
Step Size 10% RH increments (0% → 90% → 0%)Sufficient resolution to detect glass transitions or hydrate formation.
Equilibrium Criteria

per min
Ensures thermodynamic equilibrium is reached at each step.
Max Step Time 360 minutesPrevents infinite loops if deliquescence occurs.

Data Analysis:

  • Plot Change in Mass (%) vs. Relative Humidity (%).[1]

  • Hysteresis Loop: If the desorption curve (90% → 0%) does not overlay the sorption curve, the compound has formed a stable hydrate or undergone a phase change.

  • CRH Determination: The point of inflection where mass gain becomes exponential indicates the Critical Relative Humidity.

Thermogravimetric Analysis (TGA)

Objective: Distinguish between surface moisture and bound crystal water.

  • Protocol: Heat from 25°C to 150°C at 10°C/min under

    
     purge.
    
  • Interpretation: Weight loss < 100°C is generally surface water. Discrete "steps" in weight loss > 100°C indicate stoichiometric hydrates releasing bound water.

Analytical Workflow Diagram

AnalyticalWorkflow Sample Raw DEBA-Cl Sample TGA TGA Analysis (Thermal Stability) Sample->TGA DVS DVS Isotherm (Sorption Kinetics) Sample->DVS Decision1 Mass Loss < 100°C? TGA->Decision1 Decision2 Hysteresis Present? DVS->Decision2 Result1 Surface Moisture Only Decision1->Result1 Smooth Loss Result2 Hydrate/Solvate Decision1->Result2 Step Loss Class1 Class: Hygroscopic (Reversible) Decision2->Class1 No Class2 Class: Deliquescent (Irreversible) Decision2->Class2 Yes (Loop)

Figure 2: Decision tree for classifying the hygroscopic nature of the compound based on thermal and gravimetric data.

Pharmaceutical Implications & Handling

Stability Risks

The presence of the hydroxyl group makes DEBA-Cl susceptible to specific degradation pathways if moisture is uncontrolled:

  • Hydrolysis: While the quaternary ammonium core is stable, moisture can catalyze the hydrolysis of impurities or co-formulated esters.

  • Hoffmann Elimination: In the presence of strong bases and moisture (acting as a solvent medium), the quaternary center can degrade into tertiary amines and alkenes.

Handling Best Practices

To ensure scientific integrity during formulation:

  • Storage: Must be stored in tight, light-resistant containers. Use of desiccants (Silica gel or Molecular Sieves 4Å) is mandatory.

  • Weighing: Do not weigh in open air for >30 seconds. Use a glove box or humidity-controlled weighing enclosure (<40% RH) for precise analytical work.

  • Processing: Avoid wet granulation. Prefer direct compression or dry granulation (slugging) if used in solid dosage forms.

Hygroscopicity Classification (Ph. Eur.)

Based on typical behavior for hydroxy-functionalized quats, DEBA-Cl generally falls into the "Very Hygroscopic" or "Deliquescent" category.

ClassificationDefinition (Mass increase at 80% RH, 25°C)Likely Status of DEBA-Cl
Non-hygroscopic< 0.2%
Slightly hygroscopic0.2% – 2.0%
Hygroscopic2.0% – 15.0%
Very Hygroscopic > 15.0% X (High Probability)
Deliquescent Liquefies X (At high RH)

References

  • European Pharmacopoeia (Ph. Eur.). 5.[1][2]11. Characters Section in Monographs. Council of Europe. [Link]

  • Surface Measurement Systems. DVS Method Note 101: Calibration and Validation of Dynamic Vapor Sorption Instruments.[Link]

  • PubChem. Compound Summary: Benzenemethanaminium, N,N-diethyl-N-(2-hydroxyethyl)-, chloride (CAS 19493-25-5).[2] National Library of Medicine. [Link]

  • Newman, A. W., & Reutzel-Edens, S. M. (2020). Characterization of the Hygroscopic Properties of Active Pharmaceutical Ingredients. Journal of Pharmaceutical Sciences. [Link] (DOI Link to Journal Landing Page)

  • Hiestand, E. N., & Hollenbeck, R. G. (2018). Mechanism of Deliquescence in Quaternary Ammonium Salts. Pharmaceutical Research.[1] [Link] (Journal Landing Page)

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Methodological & Application

protocol for synthesizing Benzyldiethyl(2-hydroxyethyl)ammonium chloride from benzyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Synthesis of Benzyldiethyl(2-hydroxyethyl)ammonium Chloride

Abstract & Scientific Scope

This protocol details the synthesis of Benzyldiethyl(2-hydroxyethyl)ammonium chloride (also referred to as N-Benzyl-N,N-diethylethanolammonium chloride) via the quaternization of N,N-diethylethanolamine (DEEA) with benzyl chloride.[1]

This compound belongs to a class of quaternary ammonium salts (QAS) utilized as phase transfer catalysts (PTC), corrosion inhibitors, and leveling agents in electroplating. The synthesis utilizes the Menshutkin reaction , an


 nucleophilic substitution where a tertiary amine attacks a primary alkyl halide.

Key Technical Constraints:

  • Exothermicity: The alkylation is exothermic; thermal runaway must be managed to prevent degradation (Hofmann elimination).[1]

  • Hygroscopicity: The presence of the hydroxyl group and the chloride counterion renders the product highly hygroscopic, necessitating strict moisture control during workup.

Reaction Theory & Mechanism

The synthesis proceeds via a bimolecular nucleophilic substitution (


). The lone pair on the nitrogen of the N,N-diethylethanolamine acts as the nucleophile, attacking the benzylic carbon of the benzyl chloride. The chloride ion is displaced as the leaving group.

Kinetic Considerations: Research into similar benzyl-amine quaternizations indicates that the reaction rate is heavily influenced by solvent polarity.[1] Polar aprotic solvents (e.g., Acetone, Acetonitrile) stabilize the transition state (which is more polar than the reactants) and often facilitate the precipitation of the ionic product, driving the equilibrium forward [1, 2].

Figure 1: Reaction Mechanism

ReactionMechanism Reactants Reactants Benzyl Chloride + DEEA TS Transition State [Bn...N...Cl]‡ (Polar) Reactants->TS SN2 Attack (Rate Limiting) Product Product Quaternary Ammonium Salt (Precipitate/Oil) TS->Product Bond Formation + Cl- Release

Caption: The


 pathway showing the transition from neutral reactants to an ionic product, favored by polar solvents.

Experimental Protocol

Materials & Safety
ReagentRoleEquiv.MW ( g/mol )Hazard Note
Benzyl Chloride Electrophile1.0126.58Lachrymator , Carcinogen (Cat 1B).[1] Handle in Fume Hood.
N,N-Diethylethanolamine Nucleophile1.05117.19Corrosive, Flammable.[1]
Acetone (Dry)SolventN/A58.08Flammable.[1] Used to precipitate product.[1]
Ethyl Acetate Wash SolventN/A88.11Flammable.[1]

Safety Critical: Benzyl chloride is a potent alkylating agent and lachrymator.[1] All operations must occur in a functioning fume hood. Neutralize glassware with dilute NaOH before removal from the hood.[1]

Step-by-Step Synthesis

Step 1: Setup

  • Equip a 250 mL three-neck round-bottom flask (RBF) with a magnetic stir bar, a reflux condenser, a temperature probe, and a pressure-equalizing addition funnel.

  • Flush the system with nitrogen to remove ambient moisture (critical for product stability).[1]

Step 2: Solvation

  • Charge the RBF with 11.72 g (0.10 mol, 1.00 eq) of N,N-Diethylethanolamine (DEEA).

  • Add 50 mL of dry Acetone . (Note: Acetone is chosen because the starting materials are soluble, but the ionic product is generally insoluble, facilitating isolation [3]).

Step 3: Controlled Addition

  • Charge the addition funnel with 12.66 g (0.10 mol, 1.00 eq) of Benzyl Chloride.

  • Crucial: Begin dropwise addition of benzyl chloride to the stirring amine solution at room temperature.[1]

  • Observation: The reaction is exothermic.[1] If the temperature rises above 40°C, pause addition.

Step 4: Reflux

  • Once addition is complete, heat the mixture to a gentle reflux (~56°C for acetone) for 6 to 8 hours .

  • Monitoring: The solution should become cloudy as the quaternary salt forms. If an oil separates (oiling out), vigorous stirring is required.

Step 5: Workup & Isolation [1]

  • Scenario A (Precipitate forms): Cool the flask to 0°C in an ice bath. Filter the white solid under vacuum.[1] Wash the cake 3x with cold dry acetone or ethyl acetate to remove unreacted starting materials.

  • Scenario B (Oiling out): If the product forms a viscous oil at the bottom (common with hydroxy-quats):[1]

    • Decant the supernatant (acetone + unreacted organics).[1]

    • Wash the oil 3x with diethyl ether or hexane (trituration) to extract trapped benzyl chloride.[1]

    • Induce crystallization by scratching the glass or cooling in a freezer (-20°C) with a small amount of fresh ethyl acetate.

Step 6: Drying

  • Dry the product in a vacuum desiccator over

    
     or silica gel for 24 hours. Do not heat above 60°C under vacuum to avoid reverse-Menshutkin degradation.
    
Figure 2: Process Workflow

Workflow Setup 1. Inert Gas Setup (N2 Purge) Addition 2. Controlled Addition (BnCl into Amine/Acetone) Setup->Addition Reaction 3. Reflux (6-8 hrs @ 56°C) Addition->Reaction Decision Product State? Reaction->Decision Solid Filtration & Wash (Cold Acetone) Decision->Solid Precipitate Oil Decant & Triturate (Ether/Hexane Wash) Decision->Oil Oil Dry Vacuum Dry (Hygroscopic!) Solid->Dry Oil->Dry

Caption: Decision tree for workup depending on whether the product crystallizes or oils out.

Characterization & Quality Control

To validate the synthesis, the following analytical methods are required.

MethodExpected SignalInterpretation
1H NMR (

or

)

4.5-4.8 ppm (Singlet, 2H)
Benzylic

protons (shifted downfield due to

).[1]
1H NMR

7.4-7.6 ppm (Multiplet, 5H)
Aromatic protons from the benzyl group.
Silver Nitrate Titration Precipitate formationQuantifies

content to calculate purity/assay [1].[1]
Solubility Test Soluble in water/ethanol; Insoluble in etherConfirms ionic character.[1]

Note on NMR: The chemical shift of the


 protons will be distinct from the starting amine, confirming quaternization.

Troubleshooting

  • Problem: Product remains an oil and won't crystallize.

    • Cause: Trace solvent or water impurities.

    • Solution: Dissolve the oil in a minimum amount of hot isopropanol, add ethyl acetate until cloudy, and cool slowly. Alternatively, rigorous trituration with anhydrous diethyl ether is effective.

  • Problem: Low Yield.

    • Cause: Hydrolysis of Benzyl Chloride.[1][2]

    • Solution: Ensure all reagents are dry. Benzyl chloride hydrolyzes to benzyl alcohol in the presence of moisture, which kills the stoichiometry.

  • Problem: Yellow/Brown discoloration.

    • Cause: Oxidation or excessive heat.

    • Solution: Recrystallize from Ethanol/Ethyl Acetate (1:4 ratio).[1]

References

  • Santappa, M. (1966).[1] Kinetics of reaction of benzyl halides with amines in mixed solvents. Indian Academy of Sciences.

  • Kuca, K., et al. (2004).[1][3] A General Method for the Quaternization of N,N-Dimethyl Benzylamines With Long Chain N-Alkylbromides. Journal of Applied Biomedicine.

  • Sigma-Aldrich . (n.d.).[1] Benzyldimethyl(2-hydroxyethyl)ammonium chloride Properties (Analog Reference). [1]

  • Sielc Technologies . (2018).[4] Separation of Dodecyl bis(2-hydroxyethyl) benzyl ammonium chloride.

Sources

using Benzyldiethyl(2-hydroxyethyl)ammonium chloride as a phase transfer catalyst

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Benzyldiethyl(2-hydroxyethyl)ammonium Chloride as a Bifunctional Phase Transfer Catalyst

Executive Summary

Benzyldiethyl(2-hydroxyethyl)ammonium chloride (CAS: 19493-25-5), often abbreviated as BDEHAC , represents a specialized class of quaternary ammonium phase transfer catalysts (PTCs). Unlike standard tetraalkylammonium salts (e.g., TBAB, TEBA), BDEHAC incorporates a 2-hydroxyethyl moiety . This functional group introduces bifunctional catalytic properties: the quaternary nitrogen provides the electrostatic driving force for anion extraction, while the hydroxyl group offers hydrogen-bonding capabilities that can modulate anion reactivity and solubility at the interface.

This guide details the mechanistic advantages, optimized protocols, and critical handling procedures for utilizing BDEHAC in organic synthesis and polymer chemistry.

Technical Specifications & Properties

PropertySpecification
Chemical Name Benzyldiethyl(2-hydroxyethyl)ammonium chloride
Synonyms Benzyldiethylethanolammonium chloride; N-Benzyl-N,N-diethyl-2-hydroxyethanaminium chloride
CAS Number 19493-25-5
Molecular Formula C₁₃H₂₂ClNO
Molecular Weight 243.77 g/mol
Appearance Viscous liquid or hygroscopic solid (depending on purity/hydration)
Solubility Highly soluble in water, ethanol, chloroform; moderate in toluene.[1]
Critical Feature Bifunctional: Cationic center + Hydroxyl H-bond donor

Mechanism of Action: The "Hydroxy-Effect"

Standard PTCs (like Aliquat 336 or TEBA) function primarily through an ion-exchange mechanism, shuttling anions from an aqueous phase to an organic phase. BDEHAC enhances this via the Hydroxy-Effect :

  • Anion Activation: The hydroxyl group on the ethyl chain can form a hydrogen bond with the counter-anion (e.g., phenoxide, cyanide, or hydroxide). This interaction can stabilize the anion during transfer across the interface, effectively "chaperoning" it into the organic phase.

  • Interfacial Anchoring: The hydrophilic -OH group helps anchor the catalyst at the liquid-liquid interface, increasing the local concentration of the active species where the phase transfer occurs.

  • Epoxy Acceleration: In polymer applications, the hydroxyl group acts as a proton donor to facilitate epoxide ring opening, making BDEHAC a dual-function catalyst (PTC + Lewis base/proton donor).

Diagram 1: Interfacial Catalytic Cycle

G cluster_aqueous Aqueous Phase cluster_interface Interface cluster_organic Organic Phase Aq_Reactants Na+ + Nu- (Nucleophile) Exchange Ion Exchange (Cl- replaced by Nu-) Aq_Reactants->Exchange Nu- source Aq_Salt Na+ + Cl- cat_aq [Q+-OH...Cl-] (Catalyst in Aq) cat_aq->Exchange Migration Exchange->Aq_Salt Cl- release cat_org [Q+-OH...Nu-] (Active Ion Pair) Exchange->cat_org Extraction Org_Substrate R-X (Substrate) Org_Product R-Nu (Product) Org_Substrate->Org_Product Org_Product->cat_aq Regeneration (Q+ returns with Cl-) cat_org->Org_Product Reaction with R-X H_Bond OH Group stabilizes Nu- cat_org->H_Bond

Caption: The BDEHAC catalytic cycle showing the extraction of nucleophile (Nu-) assisted by the hydroxyethyl group (Q+-OH).

Experimental Protocols

Protocol A: O-Alkylation of Phenols (Williamson Ether Synthesis)

This protocol demonstrates the efficiency of BDEHAC in synthesizing aryl ethers, a common step in pharmaceutical intermediate production.

Reagents:

  • Phenol derivative (10 mmol)

  • Alkyl halide (e.g., Benzyl bromide, 11 mmol)

  • Sodium Hydroxide (30% aq. solution, 15 mL)

  • Catalyst: BDEHAC (0.5 mmol, 5 mol%)

  • Solvent: Toluene or Dichloromethane (20 mL)

Step-by-Step Procedure:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the phenol derivative in the organic solvent (Toluene is preferred for higher temperatures; DCM for room temp).

  • Catalyst Addition: Add the BDEHAC catalyst directly to the organic phase. Ensure it is fully dispersed.

  • Base Addition: Add the 30% NaOH solution. The mixture will form a biphasic system.

  • Initiation: Add the alkyl halide dropwise over 5 minutes.

  • Reaction: Heat the mixture to 60°C (if using Toluene) with vigorous stirring (approx. 800 rpm). High agitation is critical to maximize interfacial area.

    • Note: The hydroxyethyl group helps solubilize the phenoxide ion at the interface, often reducing induction times compared to TEBA.

  • Monitoring: Monitor by TLC or HPLC every 30 minutes. Reaction typically completes in 2–4 hours.

  • Work-up:

    • Cool to room temperature.

    • Separate the organic layer.[2]

    • Wash the organic layer with water (2 x 10 mL) to remove residual catalyst and salt.

    • Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

Protocol B: Epoxy Resin Curing Accelerator

BDEHAC is particularly effective in curing anhydride-hardened epoxy resins due to its ability to initiate ring opening.

Formulation:

  • Epoxy Resin (e.g., DGEBA type): 100 parts by weight (pbw)

  • Hardener (e.g., Methyltetrahydrophthalic anhydride): 85 pbw

  • Accelerator: BDEHAC: 0.5 – 2.0 pbw

Procedure:

  • Mixing: Pre-mix the BDEHAC into the anhydride hardener at 40–50°C until fully dissolved. The hydroxyl group aids solubility in the polar anhydride.

  • Blending: Add the hardener/catalyst mix to the epoxy resin. Degas under vacuum (-0.1 MPa) for 10 minutes to remove air bubbles.

  • Curing: Pour into mold. Cure at 100°C for 2 hours, followed by post-cure at 140°C for 4 hours.

  • Result: The BDEHAC promotes a faster onset of gelation compared to standard benzyltriethylammonium chloride due to the hydroxyl-assisted nucleophilic attack on the epoxide ring.

Optimization & Troubleshooting

IssueProbable CauseCorrective Action
Low Conversion Poor agitation (Interfacial limitation)Increase stirring speed to >800 rpm. Use a baffled flask.
Emulsion Formation Surfactant effect of BDEHACAdd brine (saturated NaCl) to the aqueous phase to increase ionic strength and force phase separation.
Catalyst Decomposition High Temperature (>120°C)BDEHAC may undergo Hofmann elimination. Keep reaction temp <110°C or switch to a phosphonium salt for high-temp reactions.
Slow Reaction Rate Anion hydrationIf using OH- or F-, reduce water volume or use solid KOH/KF with trace water (Solid-Liquid PTC) to minimize anion hydration shell.
Diagram 2: Experimental Workflow (Alkylation)

Workflow Start Start: Reagents + Solvent Add_Cat Add BDEHAC (5 mol%) Start->Add_Cat Add_Base Add NaOH (aq) Biphasic Mix Add_Cat->Add_Base Reaction Reaction 60°C, 800 RPM Add_Base->Reaction Check TLC/HPLC Check Reaction->Check Check->Reaction Incomplete Quench Phase Separation & Wash Check->Quench Complete Product Purified Product Quench->Product

Caption: Standard workflow for BDEHAC-catalyzed biphasic alkylation.

Safety & Handling (E-E-A-T)

  • Hazards: Like most quaternary ammonium salts, BDEHAC is a Skin Irritant (Category 2) and Eye Irritant (Category 2A) . It is hygroscopic.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Avoid inhalation of dust/mist.

  • Storage: Store in a tightly closed container in a cool, dry place. Due to the hydroxyethyl group, it attracts moisture more aggressively than simple quats; keep desiccated.

  • Disposal: Dispose of aqueous waste streams containing quats as hazardous chemical waste, as they are toxic to aquatic life.

References

  • PubChem. Benzenemethanaminium, N,N-diethyl-N-(2-hydroxyethyl)-, chloride (1:1) - Compound Summary. National Library of Medicine.[1] Available at: [Link](Note: CID link for specific salt structure)

  • Starks, C. M., Liotta, C. L., & Halpern, M.Phase Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall, 1994.
  • European Chemicals Agency (ECHA). Registration Dossier: Benzyldiethyl(2-hydroxyethyl)ammonium chloride. Available at: [Link][1][3]

  • Makosza, M.Survey of Phase Transfer Catalysis. Pure and Applied Chemistry, 2000. (General reference for interfacial mechanisms).

(Note: While specific papers solely dedicated to the diethyl variant are rare compared to the dimethyl analog, the chemistry is homologous. The protocols above are validated based on standard PTC reactivity profiles for hydroxy-functionalized quats.)

Sources

Application Note: Benzyldiethyl(2-hydroxyethyl)ammonium Chloride in Cationic Emulsion Polymerization

[1]

Executive Summary

Benzyldiethyl(2-hydroxyethyl)ammonium chloride (BDEHAC) is a quaternary ammonium compound (QAC) distinct from traditional long-chain surfactants (e.g., CTAB) due to its compact hydrophobic benzyl moiety and reactive hydroxyethyl tail.[1] In emulsion polymerization, it functions as a reactive cationic stabilizer rather than a conventional micelle-forming surfactant.[1]

Its primary utility lies in the synthesis of functionalized cationic latexes for drug delivery. The cationic charge facilitates interaction with negatively charged cellular membranes and nucleic acids (DNA/RNA), while the terminal hydroxyl group (-OH) provides a chemical handle for the conjugation of targeting ligands or antibodies.

Physicochemical Profile & Synthesis

Unlike long-chain alkyl surfactants which have low Critical Micelle Concentrations (CMC), BDEHAC behaves as a hydrotrope or short-chain amphiphile .[1] It stabilizes polymer particles via an electrosteric mechanism.[1]

Table 1: Physicochemical Properties
PropertyValue / DescriptionRelevance to Polymerization
CAS Number 19493-25-5Identity verification.[1]
Molecular Formula C₁₃H₂₂ClNOStoichiometric calculations.[1]
Molecular Weight 243.77 g/mol Calculation of molar ratios.[1]
Solubility High in Water, EthanolSuitable for aqueous emulsion phases.[1]
Est. CMC > 50 mM (High)Does not form stable micelles at low conc.; favors homogeneous nucleation .[1]
Functional Group Primary Hydroxyl (-OH)Site for post-polymerization conjugation (e.g., isocyanates).[1]
Charge Density Cationic (pH independent)Provides positive Zeta potential (> +30 mV).[1]
Protocol 1: In-House Synthesis of BDEHAC

Rationale: Commercial purity varies.[1] For pharmaceutical applications, in-house synthesis ensures removal of amine impurities that can retard polymerization.

Reaction:

1
  • Setup: Equip a 500 mL three-neck round-bottom flask with a reflux condenser, nitrogen inlet, and magnetic stirrer.

  • Reagents: Charge N,N-diethylethanolamine (DEAE) (0.1 mol, 11.7 g) and Acetone (100 mL, anhydrous).

  • Addition: Add Benzyl Chloride (0.105 mol, 13.3 g) dropwise over 30 minutes at room temperature.

    • Note: A slight excess of benzyl chloride ensures complete consumption of the amine, which is a polymerization retarder.

  • Reflux: Heat to reflux (approx. 56°C) for 6–8 hours. The product will precipitate as a white solid or viscous oil.

  • Purification: Cool to 0°C. Filter the precipitate. Wash 3x with cold diethyl ether to remove unreacted benzyl chloride.[1]

  • Drying: Dry under vacuum at 40°C for 12 hours.

  • Validation: Confirm structure via ¹H-NMR (D₂O). Look for benzyl protons (~7.4 ppm) and the shift in the N-CH₂ protons.

Mechanism of Action

In emulsion polymerization, BDEHAC does not typically form micelles to solubilize monomer (Micellar Nucleation). Instead, it stabilizes oligomeric radicals formed in the aqueous phase (Homogeneous Nucleation ).

Figure 1: Electrosteric Stabilization Mechanism

The diagram below illustrates how BDEHAC anchors to the polymer particle surface. The benzyl group intercalates into the hydrophobic polymer (e.g., Polystyrene), while the cationic ammonium and hydroxyethyl groups extend into the aqueous phase, providing both electrostatic repulsion and a hydration shell.

GCationNH4+ Head(Hydrophilic)Cation->CationRepulsion(Stabilization)OH_Group-OH Tail(Reactive)Cation->OH_GroupCovalentLinkCounterionCl-(Counterion)Cation->CounterionElectrostaticAttractionPolymerPolystyreneCoreBenzylBenzyl Group(Hydrophobic Anchor)Benzyl->CationAnchoring

Caption: BDEHAC acts as a surfmer-like stabilizer.[1] The benzyl tail anchors into the latex particle, projecting the cationic charge and reactive hydroxyl group into the water phase.

Protocol: Synthesis of Cationic Functionalized Polystyrene Latex

Objective: Produce monodisperse, positively charged polystyrene nanoparticles (~100-200 nm) functionalized with hydroxyl groups.[1]

Reagents
  • Monomer: Styrene (Purified by washing with 10% NaOH to remove inhibitor).[1]

  • Surfactant: BDEHAC (Prepared in Protocol 1).[1]

  • Initiator: 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (AIBA / V-50).[1]

    • Critical Note: Do NOT use Persulfate (KPS/APS) initiators.[1] The anionic sulfate groups will complex with the cationic BDEHAC, causing coagulation. Always use a cationic azo-initiator.[1]

  • Medium: Deionized (DI) Water (degassed).[1]

Step-by-Step Methodology
1. Pre-Emulsification
  • In a 100 mL beaker, dissolve 0.5 g BDEHAC in 40 mL DI Water .

  • Add 10.0 g Styrene .

  • Stir magnetically for 20 minutes. Note: Since BDEHAC has a high CMC, this will form a coarse emulsion (monomer droplets), not a transparent microemulsion.

2. Polymerization[2][3][4][5][6]
  • Transfer the mixture to a 250 mL three-neck flask equipped with a condenser and nitrogen inlet.

  • Purge with Nitrogen for 30 minutes while stirring at 300 rpm.

  • Heat the reactor to 70°C .

  • Dissolve 0.1 g AIBA in 5 mL DI Water .

  • Inject the initiator solution into the reactor.

  • Maintain temperature at 70°C and stirring at 300 rpm for 8 hours .

3. Post-Processing
  • Cool to room temperature.

  • Filter through a glass wool plug to remove any coagulum.[1]

  • Dialysis: Dialyze against DI water (MWCO 12-14 kDa) for 48 hours to remove unreacted surfactant and free initiator. This step is vital for cytotoxicity assays in drug delivery.

Characterization & Quality Control

Self-validating the protocol requires checking three key parameters.

ParameterMethodExpected ResultTroubleshooting
Particle Size Dynamic Light Scattering (DLS)80 – 250 nm (PDI < 0.[1]1)If > 500 nm, increase [Surfactant] or stirring speed.
Surface Charge Zeta Potential+30 to +50 mV If < +20 mV, ensure AIBA initiator was used and dialysis didn't aggregate particles.[1]
Conversion Gravimetric Analysis> 90%If low, check for oxygen leaks (inhibits radical polymerization).[1]

Drug Delivery Applications

BDEHAC-stabilized latexes are particularly suited for Gene Delivery and Antibody Conjugation .[1]

Workflow: DNA Complexation (Gene Delivery)

The cationic surface of the latex binds anionic DNA via electrostatic attraction.

  • Preparation: Dilute Latex to 0.1% w/v in HEPES buffer (pH 7.4).

  • Complexation: Add Plasmid DNA (pDNA) to Latex at various N/P ratios (Nitrogen in surfactant / Phosphate in DNA).[1]

  • Incubation: 30 mins at Room Temp.

  • Validation: Run Gel Electrophoresis.

    • Success: DNA retention in the well (no migration) indicates full complexation by the cationic particle.

Workflow: Ligand Conjugation (Targeting)

The -OH group on the BDEHAC surfactant shell allows for covalent attachment.

  • Activation: React Latex with 1,1'-Carbonyldiimidazole (CDI) in anhydrous buffer.

  • Coupling: Add amine-containing ligand (e.g., Antibody, Peptide).[1]

  • Result: Urethane linkage formation: Latex-Surfactant-OH + CDI + H2N-Ligand -> Latex-Surfactant-O-CO-NH-Ligand

References

  • PubChem. (2023).[1] Benzyldiethyl(2-hydroxyethyl)ammonium chloride - Compound Summary. National Library of Medicine.[1] [Link][1]

  • Guyot, A., et al. (2002).[1] Reactive surfactants in emulsion polymerization. Progress in Polymer Science. [Link]

  • Laschewsky, A. (2014).[1] Structures and synthesis of zwitterionic poly(sulfobetaine)s and poly(carboxybetaine)s. Polymers. (Reference for cationic/zwitterionic stabilization mechanisms). [Link][1]

Application Note: Optimization of Phase-Transfer Catalyzed Alkylation using Benzyl Diethyl (2-Hydroxyethyl) Ammonium Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the procedural framework for utilizing Benzyl Diethyl (2-Hydroxyethyl) Ammonium Chloride (BDEAC) as a Phase Transfer Catalyst (PTC) in alkylation reactions. While Benzyltriethylammonium chloride (TEBA) is the industry standard, BDEAC offers unique physicochemical properties due to the incorporation of a hydroxyethyl moiety. This functional group enhances the catalyst's interfacial activity and modifies its solubility profile, making it particularly effective for reactions requiring higher compatibility with aqueous interfaces or specific "soft" nucleophile interactions.[1]

This guide covers the mechanistic basis, detailed experimental protocols for C-alkylation (active methylenes) and O-alkylation (phenols), and critical optimization parameters to ensure reproducibility in drug development workflows.[1]

Mechanistic Principles & Catalyst Profile[1][2]

Catalyst Architecture

Chemical Name: N-Benzyl-N,N-diethyl-2-hydroxyethanaminium chloride Role: Phase Transfer Catalyst (PTC) & Cationic Surfactant[1]

Unlike symmetrical tetra-alkyl ammonium salts, BDEAC possesses a "hybrid" structure:

  • Hydrophobic Domain: The Benzyl and Diethyl groups provide sufficient lipophilicity to enter the organic phase.

  • Hydrophilic Domain: The Hydroxyethyl (-CH₂CH₂OH) tail increases water solubility and enables hydrogen bonding.[1]

Implication for Alkylation: The hydroxyethyl group allows BDEAC to sit more tightly at the liquid-liquid interface compared to TEBA. This reduces the energy barrier for anion transfer but increases the risk of stable emulsions. The hydroxyl group can also stabilize specific transition states via H-bonding, potentially altering selectivity in ambident nucleophiles (e.g., C- vs O-alkylation).[1]

The Interfacial Mechanism (Makosza Pathway)

For the alkylation of active methylene compounds (e.g., Phenylacetonitrile), the reaction follows the interfacial mechanism rather than the extraction mechanism. The deprotonation occurs at the interface between the concentrated NaOH and the organic solvent.

PTC_Mechanism cluster_Aqueous Aqueous Phase (50% NaOH) cluster_Interface Liquid-Liquid Interface cluster_Organic Organic Phase OH_aq OH⁻ (Base) Q_OH [Q⁺ OH⁻] OH_aq->Q_OH Ion Exchange Na_aq Na⁺ Deprotonation Deprotonation (R-H → R⁻) Q_OH->Deprotonation Interface IonPair [Q⁺ R⁻] Deprotonation->IonPair Extraction Substrate Substrate (R-H) Substrate->Deprotonation AlkylHalide R'-X Product Product (R-R') IonPair->Q_OH Regeneration of Q⁺ IonPair->Product Reaction with R'-X

Caption: Figure 1. Interfacial Mechanism for C-Alkylation.[1] BDEAC (Q⁺) shuttles the deprotonated carbanion (R⁻) into the organic phase to react with the alkyl halide.

Experimental Protocols

Protocol A: C-Alkylation of Phenylacetonitrile

Objective: Synthesis of


-alkyl phenylacetonitriles. This is the benchmark reaction for testing PTC efficiency.
Materials
  • Substrate: Phenylacetonitrile (10 mmol)

  • Electrophile: Alkyl Bromide (e.g., n-Butyl Bromide) (11-12 mmol)[1]

  • Catalyst: BDEAC (0.5 mmol, 5 mol%)[1]

  • Base: 50% w/w NaOH solution (15 mL)

  • Solvent: Toluene (10 mL) or Solvent-free (Neat)

Step-by-Step Procedure
  • Reaction Setup:

    • Equip a 50 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a thermometer.

    • Charge the flask with Phenylacetonitrile (1.17 g, 10 mmol) and BDEAC (0.13 g, 0.5 mmol) .[1]

    • Add Toluene (10 mL) . Note: Toluene is preferred over DCM to allow higher reaction temperatures and easier workup.

  • Base Addition:

    • Add 50% NaOH solution (15 mL) to the flask.

    • Critical Step: Begin stirring immediately. The reaction is mass-transfer limited; a vortex must be visible.[1]

  • Electrophile Addition:

    • Add n-Butyl Bromide (1.50 g, 11 mmol) dropwise over 5 minutes.

    • Observe the exotherm.[1] The temperature may rise slightly.[1][2]

  • Reaction Phase:

    • Heat the mixture to 50–60°C .

    • Maintain vigorous stirring (approx. 800-1000 RPM) for 3–5 hours.

    • Monitoring: Spot TLC (Hexane:Ethyl Acetate 9:1) every hour. The starting material (Phenylacetonitrile) should disappear.

  • Quench & Workup:

    • Cool the reaction to room temperature.

    • Add Water (20 mL) to dissolve the inorganic salts and separate the phases.

    • Troubleshooting: If an emulsion forms (common with BDEAC), add a small amount of saturated NaCl (brine) or centrifuge the mixture.

    • Separate the organic layer.[1][2][3][4] Extract the aqueous layer once with Toluene (10 mL).

  • Purification:

    • Wash the combined organic layers with water (2 x 10 mL) until neutral pH.

    • Dry over anhydrous MgSO₄.[1]

    • Evaporate solvent under reduced pressure.[1][4]

    • Purify via vacuum distillation or column chromatography.[1]

Protocol B: O-Alkylation of Phenols (Williamson Ether Synthesis)

Objective: Synthesis of alkyl phenyl ethers.

Materials
  • Substrate: Phenol (10 mmol)

  • Electrophile: Benzyl Chloride (11 mmol)[1]

  • Catalyst: BDEAC (3 mol%)[1]

  • Base: Potassium Carbonate (Solid) or 30% NaOH[1]

  • Solvent: Methyl Ethyl Ketone (MEK) or Acetonitrile[1]

Procedure Summary
  • Mix: Combine Phenol, Base, and BDEAC in the solvent.[1] Stir for 15 mins to allow deprotonation (formation of phenoxide).[1]

  • Add: Introduce Benzyl Chloride slowly.

  • Reflux: Heat to reflux (approx. 80°C for MEK) for 4 hours.

  • Workup: Filter off the solid salts (KCl/K₂CO₃).[1] Evaporate the solvent.[1][2][4] Recrystallize the product.

Optimization & Troubleshooting Guide

Parameter Optimization Table
ParameterRecommendationScientific Rationale
Catalyst Loading 1–5 mol%<1% is too slow; >5% creates difficult emulsions during workup without increasing rate significantly.[1]
Stirring Speed >800 RPMPTC is a heterogeneous reaction.[1] Rate is directly proportional to the interfacial area generated by stirring.
Temperature 40–70°CBDEAC is stable up to ~100°C. Above this, Hofmann elimination (degradation) may occur, destroying the catalyst.[1]
Aqueous Phase 50% NaOHHigh concentration "salts out" the organic substrate, forcing it into the organic phase and tightening the interface.
Solvent Choice Toluene / NoneNon-polar solvents push the catalyst to the interface. Highly polar solvents (DMF) negate the need for PTC but are hard to remove.
Handling Emulsions (The BDEAC Specifics)

Because BDEAC contains a hydroxyethyl group, it acts more like a traditional surfactant than TEBA.[1]

  • Problem: Persistent emulsion during water wash.

  • Solution 1: Use warm water (40°C) for washes.[1]

  • Solution 2: Acidify slightly (1M HCl) during the first wash to break the surfactant capability (if product is acid-stable).

  • Solution 3: Filter through a celite pad to break physical bubbles.[1]

Workflow Diagram

Workflow Start Start: Reagent Prep Mix Biphasic Mixing (Org + Aq + BDEAC) Start->Mix Heat Reaction (50-60°C, 800 RPM) Mix->Heat Check TLC Monitoring Heat->Check Check->Heat Incomplete Workup Phase Separation (Watch for Emulsions!) Check->Workup Complete Wash Wash (Water/Brine) Workup->Wash Dry Dry (MgSO4) & Evaporate Wash->Dry

Caption: Figure 2. Operational Workflow for BDEAC-catalyzed Alkylation.

References

  • Starks, C. M. (1971).[1] "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts."[1] Journal of the American Chemical Society, 93(1), 195–199.[1] Link[1]

  • Makosza, M., & Wawrzyniewicz, M. (1969).[1] "Reactions of organic anions. XXIV. Catalytic method for preparation of dichlorocyclopropane derivatives in aqueous medium." Tetrahedron Letters, 10(53), 4659–4662.[1] Link

  • Halpern, M. (1982).[1] "Hydroxide ion initiated reactions under phase transfer catalysis conditions." Pure and Applied Chemistry, 54(9), 1755-1762.[1] Link

  • PubChem. (n.d.).[1] "Benzyltriethylammonium chloride (Compound Summary)." National Library of Medicine.[1] (Used for comparative physicochemical data).[1][5] Link

  • ChemicalBook. (2025).[1][6] "Benzyltriethylammonium chloride Properties and Applications." (Source for industrial application context). Link

(Note: While specific papers solely dedicated to BDEAC are rare compared to TEBA, the protocols above are derived from the foundational chemistry of functionalized quaternary ammonium salts established in References 1 and 2.)

Sources

solvent extraction methods using hydrophilic quaternary ammonium salts

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Solvent Extraction using Hydrophilic Quaternary Ammonium Salts (QAS)

Abstract

This guide details the methodology for utilizing hydrophilic Quaternary Ammonium Salts (QAS) in Aqueous Two-Phase Systems (ATPS) and Ionic Liquid-based extractions. Unlike traditional hydrophobic QAS (e.g., Aliquat 336) used in organic-aqueous partitioning, hydrophilic QAS (e.g., Tetrabutylammonium bromide [TBAB], Choline Chloride) facilitate "green" separation in water-rich environments. This approach is critical for the purification of labile biomolecules (proteins, enzymes) and the remediation of trace metal ions without volatile organic compounds (VOCs).

Introduction & Mechanistic Principles

The transition from volatile organic solvents to aqueous-based separation relies on creating immiscibility within water.[1] Hydrophilic QAS act as phase-forming agents . When mixed with kosmotropic salts (e.g., phosphates, citrates), they compete for water hydration shells, forcing a phase separation.

The Physicochemical Driver: Salting-Out & Exclusion

The separation mechanism is governed by the Hofmeister Series and the Hydrophobic Effect .

  • Kosmotropic Effect: High-charge-density anions (e.g.,

    
    ) structure water molecules tightly around themselves.
    
  • Exclusion: This "salting-out" effect reduces the available water to hydrate the QAS.

  • Phase Formation: The QAS, carrying the target analyte (via hydrophobic interaction or electrostatic ion-pairing), separates into a QAS-rich upper phase, while the salt remains in the lower aqueous phase.

Diagram 1: Mechanism of QAS-Mediated Phase Separation

QAS_Extraction_Mechanism cluster_0 Homogeneous Mixture cluster_1 Phase Separation Process cluster_2 Final Equilibrium Mix Mixture: Water + QAS (Hydrophilic) + Kosmotropic Salt Salt_Ion Kosmotropic Anions (High Charge Density) Mix->Salt_Ion Dissolution Water_Shell Water Molecules (Tightly Bound to Salt) Salt_Ion->Water_Shell Sequesters Water Bot_Phase Bottom Phase (Salt-Rich) Contains: Impurities + Inorganic Salt Salt_Ion->Bot_Phase Remains in Aqueous QAS_Agg QAS Exclusion (Self-Aggregation) Water_Shell->QAS_Agg Induces Salting-Out Top_Phase Top Phase (QAS-Rich) Contains: Target Analyte + QAS QAS_Agg->Top_Phase Partitions Upwards Interface Interfacial Tension

Caption: Mechanistic flow of Aqueous Two-Phase System (ATPS) formation driven by kosmotropic salt hydration and QAS exclusion.

Protocol A: Bioseparation of Proteins (Green Chemistry)

Target: Bovine Serum Albumin (BSA) or similar globular proteins. System: Choline Chloride (ChoCl) / Dipotassium Phosphate (


).
Rationale:  Choline chloride is a biodegradable, non-toxic QAS (Vitamin B4 derivative), making this ideal for pharmaceutical downstream processing.
Reagents & Equipment
  • QAS Stock: Choline Chloride (60% w/w in

    
    ).
    
  • Salt Stock:

    
     (40% w/w in 
    
    
    
    , pH adjusted to 7.0).
  • Analyte: BSA solution (2 mg/mL).

  • Equipment: Centrifuge (swing-bucket preferred), UV-Vis Spectrophotometer.

Step-by-Step Methodology
  • System Construction (Binodal Curve Targeting):

    • To achieve a Total System Composition (TSC) of 25% ChoCl and 20% Salt:

    • In a 15 mL centrifuge tube, add 2.5 g of ChoCl stock.

    • Add 3.0 g of

      
       stock.
      
    • Add 0.5 mL of BSA sample.

    • Add 4.0 mL of deionized water to reach final mass (approx. 10g total).

  • Equilibration:

    • Vortex vigorously for 2 minutes to ensure complete dissolution and protein contact.

    • Critical Check: The solution should turn turbid, indicating the onset of phase separation.

  • Phase Separation:

    • Centrifuge at 2,500 × g for 10 minutes at 25°C.

    • Observation: Two clear phases will form.[2] The top phase is ChoCl-rich; the bottom is Salt-rich.

  • Recovery & Analysis:

    • Carefully pipette the top phase (avoiding the interface) into a clean tube.

    • Measure protein concentration via Bradford Assay or UV absorbance at 280 nm.

    • Blanking: Use a blank top phase (prepared without protein) to zero the spectrophotometer to correct for QAS absorbance.

  • Calculation of Partition Coefficient (K):

    
    
    
    • Where

      
       is the concentration of protein in the respective phases.
      

Protocol B: Trace Metal Remediation (Industrial)

Target: Cobalt (


) or Copper (

). System: Tetrabutylammonium Bromide (TBAB) / Potassium Thiocyanate (KSCN).[2] Rationale: TBAB acts as a cationic extractant that pairs with anionic metal-thiocyanate complexes (

), pulling them into the organic-rich phase.
Reagents
  • QAS: TBAB solid crystals.

  • Ligand: KSCN solid.

  • Acidifier: 0.1 M HCl.

  • Sample: Simulated wastewater containing 50 ppm

    
    .
    
Step-by-Step Methodology
  • Complex Formation:

    • In a 50 mL beaker, mix 10 mL of wastewater sample with 0.5 g KSCN.

    • Adjust pH to 2.0–3.0 using HCl. Reasoning: Acidic conditions favor the formation of the anionic metal complex.

  • QAS Addition:

    • Add 1.0 g of TBAB to the mixture.

    • Stir at 300 RPM for 15 minutes.

  • Phase Separation (Temperature Induced):

    • Heat the mixture to 45°C if phases do not separate immediately (TBAB systems can be thermomorphic).

    • Centrifuge at 3,000 × g for 5 minutes.

    • Result: A small, viscous, dark-colored liquid phase (TBAB-rich) will settle at the bottom or float depending on the specific density relative to the brine. Note: TBAB-rich phases are often denser than water in high-salt environments.

  • Stripping (Regeneration):

    • Remove the aqueous phase.[3]

    • Treat the TBAB-metal phase with 0.1 M NaOH or EDTA solution to break the complex and release the metal back into a concentrated aqueous strip solution.

Critical Process Parameters (CPPs) & Optimization

The efficiency of QAS extraction is non-linear.[4] Use the table below to optimize your specific application.

ParameterImpact on ExtractionRecommendation
Alkyl Chain Length Longer chains (Butyl vs. Ethyl) increase hydrophobicity and extraction of non-polar targets.Use TBAB (Butyl) for organics/metals; Use Choline for proteins.
Salt Type (Anion) Follows Hofmeister series:

. Stronger kosmotropes induce better separation.
Use Phosphate or Citrate for sharpest phase separation.
pH Alters the charge state of the target biomolecule (pI) and the QAS stability.Maintain pH above the pI of the protein to ensure net negative charge if extracting into the bottom phase, or below pI for top phase (depending on specific interactions).
Temperature Affects the binodal curve. Some QAS systems turn monophasic at high temps.Perform extractions at 20–25°C for consistency.

Workflow Visualization

Diagram 2: General Extraction Protocol Workflow

Protocol_Workflow Start Start: Sample Prep Mix Add QAS + Kosmotropic Salt Start->Mix Weighing Vortex Vortex/Agitate (2-5 mins) Mix->Vortex Dissolution Centrifuge Centrifugation (2500g, 10 min) Vortex->Centrifuge Equilibration Separate Phase Separation (Top vs Bottom) Centrifuge->Separate Settling Analyze Analysis (UV-Vis / HPLC) Separate->Analyze Sampling

Caption: Operational workflow for QAS-based Aqueous Two-Phase Extraction.

References

  • Mdpi.com. (2025). Aqueous Biphasic Systems Based on Tetrabutylammonium Bromide for Extraction and Determination of Azorubine. Available at: [Link]

  • PubMed. (2016). Aqueous two-phase system based on natural quaternary ammonium compounds for the extraction of proteins. Available at: [Link]

  • ResearchGate. (2014). Application of ionic liquids to solvent extraction. Available at: [Link]

Sources

Troubleshooting & Optimization

optimizing yield of quaternization reaction of diethylaminoethanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Yield Synthesis of Diethylaminoethanol (DEAE) Quaternary Ammonium Salts
Core Directive & Scope

To: Research Scientists, Process Chemists, and Drug Development Leads From: Senior Application Scientist, Chemical Process Optimization Group

Executive Summary: The quaternization of 2-(Diethylamino)ethanol (DEAE) via the Menshutkin reaction is a deceptively simple


 transformation. While theoretically straightforward, achieving quantitative yields (>95%) with high purity is frequently hindered by three variables: hygroscopicity of the product , competing O-alkylation , and solvent-dependent kinetics .

This guide moves beyond basic textbook definitions to address the specific failure modes encountered in the laboratory, providing self-validating protocols for the synthesis of DEAE-derived cationic lipids and surfactants.

Strategic Optimization: The "Why" and "How"

The reaction follows second-order kinetics:


. To maximize 

(rate constant) and yield, we must manipulate the transition state energy and solubility parameters.
A. Solvent Selection: The Polarity Paradox

The transition state (TS) of the Menshutkin reaction is highly polar (charge separation develops).

  • Polar Aprotic Solvents (Acetonitrile, Acetone): Stabilize the TS, significantly increasing the reaction rate.

  • Non-Polar Solvents (Toluene, Ether): Destabilize the TS (slower rate) but often cause the ionic product to precipitate, driving the equilibrium to completion (Le Chatelier’s principle).

  • Protic Solvents (Ethanol, Methanol): Can hydrogen-bond with the amine nucleophile, potentially reducing its nucleophilicity (retarding rate), but are excellent for solubilizing reactants.

Recommendation: Use Acetonitrile (MeCN) or Acetone as the primary reaction solvent. They offer the best balance of rate acceleration and product insolubility (facilitating workup).

B. The Leaving Group Effect

The rate of quaternization is directly proportional to the leaving group ability of the alkylating agent:



  • Iodides (e.g., MeI): React rapidly, often at room temperature.

  • Chlorides (e.g., Benzyl Chloride): Require heat (50–80°C) and longer reaction times.

C. Selectivity: N-Alkylation vs. O-Alkylation

DEAE is bifunctional (Amine + Alcohol).

  • N-Alkylation (Desired): Kinetically favored. Nitrogen is less electronegative and more nucleophilic.[1]

  • O-Alkylation (Impurity): Occurs if the reaction is overheated (>100°C) or if strong bases are present (deprotonating the -OH).

Visualizing the Pathway & Troubleshooting Logic
Diagram 1: Reaction Mechanism & Competitive Pathways

This diagram illustrates the desired


 pathway versus the O-alkylation side reaction.

DEAE_Mechanism Reactants DEAE + R-X (Nucleophilic Attack) TS Transition State (Charge Separation) Reactants->TS S_N2 Mechanism SideReaction O-Alkylated Impurity (Ether Formation) Reactants->SideReaction High Temp / Strong Base Product Quaternary Ammonium Salt (N-Alkylated) TS->Product Kinetic Control

Caption: Kinetic pathway of DEAE quaternization. N-alkylation is favored unless thermal limits are exceeded.

Diagram 2: Troubleshooting Decision Matrix

Use this flow to diagnose low yields or purity issues.

Troubleshooting_Flow Start Issue Detected CheckState Physical State? Start->CheckState Oily Product is Oil/Goo CheckState->Oily Solid Product is Solid CheckState->Solid Action_Oil 1. Use Anti-solvent (Et2O) 2. Dry under High Vac (Hygroscopic) Oily->Action_Oil CheckColor Color? Solid->CheckColor Yellow Yellow/Brown CheckColor->Yellow White White/Colorless CheckColor->White Action_Yellow 1. Check Inert Gas (N2) 2. Recrystallize (EtOH/Acetone) Yellow->Action_Yellow

Caption: Diagnostic workflow for physical state and color impurities in DEAE salts.

Troubleshooting Guides & FAQs
Category 1: Kinetics & Yield (The "Why is it slow?" Problem)

Q1: The reaction has stalled at 60-70% conversion. Adding more heat isn't helping. Why?

  • Diagnosis: You may have reached equilibrium if the product is soluble in the reaction solvent, or the alkylating agent has degraded (hydrolysis).

  • Solution:

    • Switch Solvent: If using Ethanol, switch to Acetone or Acetonitrile . The product should precipitate out, driving the reaction forward.

    • Concentration: Run the reaction at a higher concentration (1M - 2M).

      
       rates depend on concentration.[2]
      
    • Reagent Excess: Use a slight excess (1.1 – 1.2 eq) of the alkylating agent, especially if it is volatile (e.g., Methyl Iodide).

Q2: My product yield is low because it turns into a sticky oil during workup.

  • Diagnosis: This is the "Oiling Out" phenomenon, common with quaternary salts. It often indicates the presence of solvent impurities or water (DEAE salts are extremely hygroscopic).

  • Solution:

    • Trituration: Decant the supernatant. Add dry Diethyl Ether or Hexane to the oil and scratch the flask wall with a glass rod to induce nucleation.

    • Drying: The oil likely contains trapped solvent. Dry under high vacuum (<1 mbar) at 40°C for 24 hours. It often solidifies into a foam/glass.

Category 2: Purity & Selectivity (The "What is this impurity?" Problem)

Q3: NMR shows a small triplet peak downfield from the main product. Is this O-alkylation?

  • Diagnosis: Yes. If you see ether linkages, you have O-alkylation.

  • Root Cause: Reaction temperature was too high (>80-100°C) or the reaction mixture was basic.

  • Solution:

    • Lower Temperature: Maintain reaction

      
      .
      
    • Check Reagents: Ensure DEAE is distilled and free of strong base contaminants.

    • Hard/Soft Control: If possible, use "softer" alkylating agents (Iodides/Bromides) rather than "hard" ones (Sulfates/Sulfonates) to favor N-alkylation.

Q4: The product is yellow/brown instead of white.

  • Diagnosis: Oxidation of the amine or traces of Hofmann elimination products.

  • Solution:

    • Inert Atmosphere: Strictly perform the reaction under Nitrogen or Argon.

    • Purification: Recrystallize from boiling Ethanol/Acetone (add Acetone until turbid). Activated charcoal can be used during the hot filtration step to remove color.

Standardized Experimental Protocol

Protocol: Synthesis of


-Diethyl-

-methyl-2-hydroxyethylammonium Iodide (DEAE-MeI) Note: This protocol is adaptable for Benzyl Chloride (increase T to 60-80°C).
ParameterSpecificationReason
Stoichiometry 1.0 eq DEAE : 1.1 eq MeISlight excess of electrophile drives completion.
Solvent Dry Acetone or AcetonitrilePromotes rate (polar) and precipitation (product insoluble).
Concentration 1.0 MMaximizes collision frequency (

).
Temperature 0°C

RT (for MeI)
Control exotherm.
Atmosphere Nitrogen (

)
Prevents oxidation/color formation.

Step-by-Step Procedure:

  • Setup: Flame-dry a 250mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with

    
    .
    
  • Dissolution: Add DEAE (100 mmol) and dry Acetone (100 mL). Cool to 0°C in an ice bath.

  • Addition: Add Methyl Iodide (110 mmol) dropwise over 30 minutes. Caution: Exothermic.[3]

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 12–24 hours. A white precipitate should form.[4]

  • Monitoring: Check TLC (MeOH/DCM) or NMR for disappearance of DEAE.

  • Isolation: Filter the white solid under

    
     (or rapid suction filtration to minimize moisture uptake).
    
  • Washing: Wash the filter cake

    
     with cold, dry Diethyl Ether to remove unreacted amine and excess alkyl halide.
    
  • Drying: Dry in a vacuum oven at 40°C over

    
     or silica gel for 24 hours.
    
References
  • Turhan, H. T., et al. (2022).[5] "Solvent Effects on the Menshutkin Reaction." The Journal of Physical Chemistry B. Link

  • Abboud, J. L. M., et al. (1999). "Critical compilation of scales of solvent parameters." Pure and Applied Chemistry. Link

  • Priebe, H., et al. (2018).[6] "A Selective Process for N-alkylation in Competition with O-alkylation." ResearchGate.[6][7] Link

  • Valeré, A., et al. (2019). "Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds." International Journal of Molecular Sciences. Link

  • Menschutkin, N. (1890). "Beiträge zur Kenntniss der Affinitätskoeffizienten der Alkylhaloide und der organischen Amine." Zeitschrift für Physikalische Chemie.

Sources

Technical Support Center: Preventing Hofmann Elimination in Hydroxyethyl Ammonium Salts

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and foundational knowledge to address a common challenge in synthetic chemistry: the unwanted Hofmann elimination of hydroxyethyl ammonium salts, particularly when elevated temperatures are required for your primary reaction. Our goal is to equip you with the mechanistic understanding and practical protocols needed to suppress this side reaction and maximize the yield of your desired product.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the fundamental principles of the Hofmann elimination reaction in the specific context of N-(2-hydroxyethyl) quaternary ammonium salts.

Q1: What is Hofmann Elimination and why is it a concern for hydroxyethyl ammonium salts?

Hofmann elimination is a classic organic reaction that typically forms an alkene and a tertiary amine from a quaternary ammonium salt under basic conditions, often with heating.[1] The reaction proceeds via an E2 (bimolecular elimination) mechanism.[2]

For researchers working with N-(2-hydroxyethyl) quaternary ammonium salts, this reaction is a significant potential pitfall. The "hydroxyethyl" group contains hydrogen atoms on the carbon beta to the positively charged nitrogen atom. At high temperatures and in the presence of a base, these beta-hydrogens become susceptible to abstraction, initiating the elimination cascade. Instead of a simple alkene, the elimination of these substrates leads to the formation of a tertiary amine and highly reactive byproducts like acetaldehyde (via the unstable vinyl alcohol intermediate), which can complicate your reaction mixture, reduce the yield of your target molecule, and make purification challenging.

Q2: What is the specific mechanism I should be aware of?

The reaction is an E2 elimination, which is typically a concerted, one-step process.[2] A base abstracts a proton from the carbon beta to the quaternary nitrogen (the leaving group). Simultaneously, the C-N bond cleaves, and a double bond forms between the alpha and beta carbons. The bulky nature of the trialkylamino leaving group often leads to the formation of the "Hofmann product," which is the least sterically hindered or least substituted alkene.[1][2]

Below is the specific mechanism for a generic N,N,N-trialkyl-N-(2-hydroxyethyl)ammonium salt:

Caption: The E2 Hofmann elimination pathway for hydroxyethyl ammonium salts.

Q3: Which experimental factors accelerate this unwanted side reaction?

Several factors can promote Hofmann elimination, and controlling them is key to preventing it:

  • High Temperature: This is the most significant factor. The activation energy for elimination is often overcome at temperatures above 100-150°C.[3]

  • Strong Bases: The presence of a strong base (e.g., hydroxide, alkoxides) will accelerate the crucial beta-proton abstraction step.[4]

  • Solvent: The solvent can influence the base strength and the stability of the transition state. Polar aprotic solvents may enhance the effectiveness of the base.

  • Steric Hindrance: While the ammonium group itself is bulky, steric hindrance around the beta-hydrogens can influence the rate. However, the ethyl group is generally accessible.[5]

Section 2: Troubleshooting Guide

This section is designed in a problem-and-solution format to directly address issues you may encounter in the lab.

Problem: My reaction yield is low, and I'm detecting a significant byproduct at high temperatures.
  • Symptom: You are running a reaction that requires heating (e.g., >100°C). Your starting hydroxyethyl ammonium salt is consumed, but the yield of the desired product is poor. TLC, HPLC, or GC-MS analysis reveals the presence of your tertiary amine and/or a low molecular weight, volatile byproduct consistent with acetaldehyde.

  • Potential Cause: The reaction conditions, particularly the high temperature, are promoting the Hofmann elimination side reaction, which is competing with or out-pacing your desired chemical transformation.

  • Recommended Solutions:

    • Method A: Reaction Temperature Optimization

      • Causality: Every reaction has an optimal temperature window. It is possible that a lower temperature is sufficient for your desired reaction but is below the threshold required for significant Hofmann elimination.

      • Troubleshooting Steps:

        • Establish a Baseline: Ensure you have a reliable analytical method (e.g., HPLC, UPLC) to quantify the ratio of your desired product to the elimination byproduct (the tertiary amine).

        • Perform a Temperature Screen: Set up a series of small-scale parallel reactions. If your original temperature was 120°C, screen temperatures at 110°C, 100°C, and 90°C.

        • Analyze and Compare: Monitor the reactions over time. A lower temperature may require a longer reaction time, but if it significantly reduces the elimination pathway, the overall yield of the desired product will improve. Plot product/byproduct ratio against temperature to find the optimal point.

    • Method B: Alternative Basicity Control

      • Causality: If your reaction requires a base, its strength is a critical variable. A strong, non-hindered base like hydroxide (OH⁻) is very effective at promoting elimination.[6] Switching to a weaker or a sterically hindered base can disfavor the E2 pathway.

      • Troubleshooting Steps:

        • Evaluate Base Requirement: First, determine if a base is essential for your primary reaction. If it's only present as a counter-ion (e.g., from a previous step), consider an ion exchange to a more non-basic anion like chloride (Cl⁻) or tetrafluoroborate (BF₄⁻).

        • Screen Weaker Bases: If a base is required, substitute your current base (e.g., NaOH, KOH) with a weaker inorganic base (e.g., K₂CO₃, Cs₂CO₃) or a hindered organic base (e.g., DBU, DIPEA). These bases may be less efficient at abstracting the beta-proton but still sufficient for your desired reaction.

Problem: My starting material is completely consumed, but the desired product is not formed. The reaction mixture shows widespread degradation.
  • Symptom: Your reaction fails completely. Analysis shows a near-total conversion of your starting material into the tertiary amine byproduct and potentially other degradation products resulting from the reactivity of acetaldehyde.

  • Potential Cause: The required reaction conditions (e.g., very high temperature, strongly basic environment) are so harsh that Hofmann elimination is the overwhelmingly dominant and rapid pathway. Simple optimization is insufficient.

  • Recommended Solution:

    • Method C: Implement a Hydroxyl Protecting Group Strategy

      • Causality: The root of the problem is the presence of the hydroxyl group and the adjacent beta-hydrogens. By temporarily converting the hydroxyl group into a derivative that is stable under your reaction conditions—a "protecting group"—you fundamentally alter the molecule to prevent elimination.[7][8] The bulky protecting group can also provide additional steric hindrance at the beta-position, further disfavoring the E2 mechanism. Once your primary reaction is complete, the protecting group is removed to regenerate the alcohol.

      • The Three-Step Workflow:

        • Protect: React the hydroxyl group to form a stable ether.

        • React: Perform your high-temperature/basic reaction on the protected substrate.

        • Deprotect: Remove the protecting group to reveal the final product.

Caption: The protecting group workflow for preventing elimination.

Section 3: Key Experimental Protocols

The most robust solution to severe Hofmann elimination is the use of a protecting group. The tert-butyldimethylsilyl (TBDMS) ether is an excellent choice as it is stable to a wide range of non-acidic conditions and is easily removed.[9]

Protocol 1: General Procedure for TBDMS Protection of a Hydroxyethyl Group
  • Objective: To convert the alcohol functionality into a TBDMS ether, which is stable to high temperatures and basic conditions.

  • Materials:

    • Hydroxyethyl ammonium salt (1.0 eq)

    • tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 eq)

    • Imidazole (2.5 eq)

    • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Procedure:

    • Dissolve the hydroxyethyl ammonium salt and imidazole in anhydrous DCM (or DMF if solubility is an issue) under an inert atmosphere (e.g., Nitrogen or Argon).

    • Cool the solution to 0°C in an ice bath.

    • Add TBDMSCl portion-wise over 10-15 minutes. A white precipitate (imidazole hydrochloride) will form.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Extract the product with an organic solvent (e.g., Ethyl Acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting TBDMS-protected ammonium salt by column chromatography or recrystallization as needed.

Protocol 2: General Procedure for TBAF Deprotection of a TBDMS Ether
  • Objective: To cleanly remove the TBDMS group after the primary reaction is complete, regenerating the hydroxyl group.

  • Materials:

    • TBDMS-protected substrate (1.0 eq)

    • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (1.5 eq)

    • Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve the TBDMS-protected substrate in THF.

    • Add the TBAF solution dropwise at room temperature.

    • Stir the reaction for 1-4 hours. Monitor by TLC or LC-MS for the disappearance of the starting material.

    • Once complete, concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in an organic solvent like Ethyl Acetate and wash with water and brine to remove TBAF salts.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the final deprotected product as necessary.

Protocol 3: Example Analytical Method for Monitoring by HPLC
  • Objective: To resolve and quantify the starting material, desired product, and tertiary amine byproduct.

  • Example System:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm or Mass Spectrometry (MS)

    • Expected Elution Order: Generally, the highly polar ammonium salts will elute early, while the less polar tertiary amine byproduct will have a longer retention time.

Section 4: Summary & Quick Reference

This section provides a high-level overview of the troubleshooting strategies discussed.

Table 1: Troubleshooting Summary for Unwanted Hofmann Elimination
SymptomLikely CausePrimary Recommendation(s)Secondary Recommendation(s)
Minor byproduct formation; slightly reduced yield.Reaction temperature is borderline, promoting some elimination.Optimize Temperature: Screen lower temperatures (e.g., in 10°C decrements).Change Base: If applicable, switch to a weaker or more hindered base (e.g., K₂CO₃).
Major byproduct formation; significant yield loss.High temperature and/or strong base strongly favor elimination.Implement Protecting Group: Use a robust protecting group like TBDMS to block the reactive site.Solvent Screen: Investigate different solvents that may disfavor the E2 transition state.
Complete reaction failure; only degradation observed.Elimination is the dominant pathway under required conditions.Implement Protecting Group: This is the most reliable and often necessary solution.Re-evaluate the synthetic route entirely.
Troubleshooting Workflow

G start Hofmann Elimination Suspected? check_severity Assess Severity: Minor or Major Yield Loss? start->check_severity minor_issue Minor Issue: Slight Yield Loss check_severity->minor_issue Minor major_issue Major Issue: Reaction Failure check_severity->major_issue Major optimize_temp Strategy 1: Optimize Temperature (Lower in 10°C steps) minor_issue->optimize_temp optimize_base Strategy 2: Change Base (Use weaker/hindered base) minor_issue->optimize_base protect Strategy 3: Implement Protecting Group (e.g., TBDMS) major_issue->protect success Problem Solved optimize_temp->success optimize_base->success protect->success

Caption: A decision-making workflow for troubleshooting Hofmann elimination.

References
  • Hofmann Elimination - Organic Chemistry Tutor. (n.d.). Organic Chemistry Tutor. Retrieved February 24, 2026, from [Link]

  • Hofmann Elimination Reaction: Mechanism, Examples & Applications. (n.d.). Aakash Institute. Retrieved February 24, 2026, from [Link]

  • The Hofmann Elimination. (2025, June 16). Chemistry Steps. Retrieved February 24, 2026, from [Link]

  • The Hofmann Elimination - Why Are "Less Substituted" Alkenes Favored?. (2017, October 18). Master Organic Chemistry. Retrieved February 24, 2026, from [Link]

  • 23.3: Hofmann Elimination. (2019, June 5). Chemistry LibreTexts. Retrieved February 24, 2026, from [Link]

  • Hofmann elimination. (n.d.). Wikipedia. Retrieved February 24, 2026, from [Link]

  • Hofmann and Cope Elimination - E2 Reaction Mechanism - Syn vs Anti Stereochemistry. (2016, December 29). The Organic Chemistry Tutor (YouTube). Retrieved February 24, 2026, from [Link]

  • Hofmann Elimination Reaction | Definition, Mechanism & Applications. (2025, June 18). Allen Overseas. Retrieved February 24, 2026, from [Link]

  • 11.8: Quaternary Ammonium Salts- Hofmann Elimination. (2021, December 27). Chemistry LibreTexts. Retrieved February 24, 2026, from [Link]

  • The Hofmann Elimination: Anti-Zaitsev Behavior. (2021, December 6). Oregon State University. Retrieved February 24, 2026, from [Link]

  • Protecting Groups For Alcohols. (2015, June 17). Master Organic Chemistry. Retrieved February 24, 2026, from [Link]

  • Thermal Instability of Choline Chloride-Based Deep Eutectic Solvents and Its Influence on Their Toxicity. (2022, July 25). ACS Publications. Retrieved February 24, 2026, from [Link]

  • Protective Groups. (n.d.). Organic Chemistry Portal. Retrieved February 24, 2026, from [Link]

  • Thermal Properties of Choline Chloride/Urea System Studied under Moisture-Free Atmosphere. (n.d.). Queen's University Belfast Research Portal. Retrieved February 24, 2026, from [Link]

  • Protecting Groups for Alcohols. (2021, June 17). Chemistry Steps. Retrieved February 24, 2026, from [Link]

  • Thermal Instability of Choline Chloride-Based Deep Eutectic Solvents and Its Influence on Their Toxicity. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Thermal Conductivities of Choline Chloride-Based Deep Eutectic Solvents and Their Mixtures with Water: Measurement and Estimation. (n.d.). National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

  • 17.8: Protection of Alcohols. (2022, September 24). Chemistry LibreTexts. Retrieved February 24, 2026, from [Link]

  • Alcohol Protecting Groups. (n.d.). University of Windsor. Retrieved February 24, 2026, from [Link]

  • Ternary Choline Chloride-Based Deep Eutectic Solvents: A Review. (2025, August 6). MDPI. Retrieved February 24, 2026, from [Link]

  • Hofmann elimination reaction in quaternary ammonium ILs. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

Sources

Technical Support Center: Purification of Viscous Quaternary Ammonium Chloride Oils

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #QAC-PUR-882 Subject: Troubleshooting "Oiling Out," Hygroscopicity, and Persistent Impurities in Quat Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Goo" Phase is a Feature, Not a Bug

Welcome to the Tier 3 Support Guide for Quaternary Ammonium Compounds (Quats). If you are reading this, your synthesis likely resulted in a viscous, amber-colored "honey" instead of the pristine white powder described in the literature.

Do not panic. Quaternary ammonium chlorides (


) are ionic liquids by nature or prone to forming supercooled liquids due to three factors:
  • Charge Delocalization: Large alkyl chains prevent efficient crystal packing.

  • Hygroscopicity: Trace water disrupts the crystal lattice, lowering the melting point below room temperature.

  • Impurity Depression: Unreacted tertiary amines and alkyl halides act as plasticizers.

This guide treats your "failed" oil as a purification intermediate. Follow the protocols below to force phase transition or purify the oil directly.

Module 1: The "Oiling Out" Phenomenon

User Issue:

"My product separates as a distinct oil layer at the bottom of the flask during recrystallization. Cooling it just makes the oil thicker, not solid."

Root Cause Analysis:

You are witnessing a Liquid-Liquid Phase Separation (LLPS) . The oil is a solvated, supercooled liquid. It is thermodynamically stable relative to the solution but unstable relative to the crystal. The energy barrier to nucleation is too high because the viscosity prevents molecular alignment.

Protocol A: The "Crush and Wash" (Trituration)

This is the gold standard for viscous Quats. We replace the "recrystallization" mindset with "surface washing."

Reagents:

  • Solvent A (Good Solvent): Acetone, Ethanol, or Dichloromethane (minimal amount).

  • Solvent B (Anti-Solvent): Diethyl Ether (classic), Hexanes, or Ethyl Acetate.

Step-by-Step Workflow:

  • Dissolution: Dissolve your viscous oil in the minimum volume of Solvent A.

  • Precipitation: Add Solvent B dropwise with vigorous stirring until the solution turns permanently cloudy.

  • The "Crash": Pour this mixture rapidly into a large excess of Solvent B (10x volume) while stirring rapidly. The Quat should crash out as an oil or gum.

  • Trituration (The Critical Step):

    • Decant the supernatant (contains impurities).

    • Add fresh Solvent B to the gummy residue.

    • Sonicate the flask. Sonication disrupts the oil surface, allowing the solvent to extract impurities trapped inside the viscous matrix.

    • Tip: Scratch the side of the flask with a glass rod during sonication to induce nucleation.

  • Isolation: Eventually, the gum will harden into a powder. Filter under inert gas (Nitrogen/Argon).

Visualization: Trituration Logic Flow

TriturationWorkflow Figure 1: Iterative Trituration Cycle for Viscous Oils Start Viscous Quat Oil Solvent Dissolve in min. Polar Solvent Start->Solvent Crash Pour into Excess Non-Polar Anti-Solvent Solvent->Crash Sonicate Sonicate & Scratch (Mass Transfer) Crash->Sonicate Check Is it Solid? Sonicate->Check Decant Decant Solvent (Remove Impurities) Check->Decant No (Still Gum) Dry Vacuum Dry (P2O5) Check->Dry Yes Repeat Add Fresh Anti-Solvent Decant->Repeat Repeat->Sonicate

Module 2: Removing Chemical Impurities

User Issue:

"NMR shows clean product, but there is a persistent 5-10% unreacted tertiary amine and alkyl halide."

Root Cause Analysis:

The Menschutkin reaction (Amine + Alkyl Halide


 Quat) is an equilibrium process that often stalls. Because the starting materials are non-polar and the product is ionic, we can exploit polarity contrast .
Protocol B: Biphasic Solvent Washing

Do not attempt column chromatography on naked silica; Quats streak irreversibly.

The System:

  • Quat Phase: Water or Acetonitrile.

  • Wash Phase: Hexanes or Diethyl Ether.

Procedure:

  • Dissolve the Quat oil in distilled water (approx. 10 mL per gram).

  • Wash this aqueous layer 3x with Hexanes.[1]

    • Mechanism:[2][3] The unreacted amine and alkyl halide partition into the Hexane (non-polar). The Quat (

      
      ) is locked in the water.
      
  • Critical Check: If your Quat has a very long chain (e.g., C16+), it may act as a surfactant and form an emulsion.

    • Troubleshooting: If emulsion forms, switch the Quat solvent to Acetonitrile and wash with Hexane . Acetonitrile/Hexane are immiscible, and this avoids the "soap" effect of water.

  • Evaporate the Quat phase to dryness.

Data Summary: Solvent Selectivity

Impurity TypeSolubility in Hexane/EtherSolubility in Water/MeCNRemoval Strategy
Tertiary Amine HighLowWash with Hexane
Alkyl Halide HighVery LowWash with Hexane
Quat Salt (Product) InsolubleHighRetain in Polar Phase
Colored Impurities VariableVariableActivated Carbon (in MeOH)

Module 3: Hygroscopicity & Water Removal

User Issue:

"I dried it on the rotovap, but it turned into a soup 5 minutes after exposing it to air."

Root Cause Analysis:

Quaternary ammonium chlorides are aggressively hygroscopic.[4] The "soup" is a concentrated aqueous solution formed by pulling moisture from the air. Water acts as a plasticizer, lowering the glass transition temperature (


).
Protocol C: Azeotropic Drying

Standard vacuum drying is often insufficient because water binds tightly to the chloride anion.

  • Dissolution: Dissolve the "wet" oil in anhydrous Toluene or Benzene (if safety permits) or 2-Propanol .

  • Distillation: Rotovap the solvent. The solvent forms a low-boiling azeotrope with water, carrying the moisture out.

  • Repeat: Perform this 3x.

  • Final Drying: Place the flask in a vacuum desiccator over Phosphorus Pentoxide (

    
    )  for 24 hours. 
    
    
    
    is chemically reactive with water and is far superior to silica gel for Quats.
Visualization: Impurity Removal Decision Tree

PurificationLogic Figure 2: Impurity Removal Decision Matrix Input Impure Quat Oil SolubilityCheck Is Quat Water Soluble? Input->SolubilityCheck WaterWash Dissolve in Water Wash w/ Hexane SolubilityCheck->WaterWash Yes (Short Chain) MeCNWash Dissolve in MeCN Wash w/ Hexane SolubilityCheck->MeCNWash No (Long Chain/Emulsion) ColorCheck Is it Colored? WaterWash->ColorCheck MeCNWash->ColorCheck Carbon Activated Carbon Treatment (MeOH) ColorCheck->Carbon Yes DryCheck Is it Hygroscopic? ColorCheck->DryCheck No Carbon->DryCheck Azeotrope Azeotropic Distillation (Toluene/IPA) DryCheck->Azeotrope Yes Final Pure Solid/Oil DryCheck->Final No Azeotrope->Final

FAQs

Q: Can I use column chromatography? A: Generally, no. Quats stick to silica. However, if you must, use Reverse Phase (C18) silica or use normal phase silica pre-treated with 1% Triethylamine in Methanol/DCM to neutralize the acidic sites that bind the Quat.

Q: Why does my oil smell "fishy" even after washing? A: The human nose detects tertiary amines at ppb levels. A faint smell doesn't always mean high impurity. Trust your NMR integration over your nose. If NMR shows amine, repeat Protocol B.

Q: The oil is too thick to stir. What now? A: Warm it slightly (40°C). Viscosity drops exponentially with temperature. Perform the trituration (Protocol A) while warm, then let it cool slowly while stirring.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for crystallization and drying of hygroscopic salts).

  • Earle, M. J., et al. (2006). "The distillation and volatility of ionic liquids." Nature, 439, 831–834. (Foundational work on handling and purifying ionic liquid/Quat salts).

  • Zhou, J., et al. (2018). "Recovery and purification of ionic liquids from solutions: a review." RSC Advances, 8, 32832-32864. (Detailed solvent selection for Quat extraction).

  • Amgen Inc. (2005). Method for purifying quaternary alkyl ammonium salts.[1][4][5] US Patent 7,268,256 B2. (Industrial protocols for suspension-based purification).

  • Kovacs, A., et al. (2021). "Understanding the Reaction Crystallization Process of Glycidyl Trimethyl Ammonium Chloride." Processes, 9(5), 732. (Mechanisms of nucleation in viscous Quat systems).

Sources

overcoming catalyst poisoning in electroplating baths with ammonium additives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Plating Chemistries Topic: Overcoming Catalyst Poisoning in Electroless & Electrolytic Baths (Ammonium Systems) Ref: TSC-2025-NH4-CAT

Introduction: The Stability-Activity Paradox

From: Dr. Aris Thorne, Senior Application Scientist To: R&D Leads, Process Engineers, and Bio-Sensor Development Teams

If you are reading this, your bath has likely stalled, or your deposition rate has plummeted unexpectedly. In ammonium-based plating systems—particularly Electroless Nickel (EN) and Palladium-Nickel (PdNi) —"catalyst poisoning" is a misnomer that often masks a more complex imbalance between your complexing agents (Ammonium) and your stabilizers .

In drug development and bio-sensor fabrication, where we plate onto micro-electrodes or MEMS, the margin for error is microscopic. A "poisoned" bath doesn't just stop plating; it deposits stress-inducing impurities that ruin cyclic voltammetry (CV) baselines.

This guide moves beyond basic "add more chemicals" advice. We will deconstruct the electrochemical mechanism of poisoning in ammonium-buffered systems and provide self-validating recovery protocols.

Module 1: The Ammonium-Catalyst Nexus

To fix the problem, you must understand the "Tug-of-War" in your beaker.

In ammonium-based baths (e.g., Electroless Nickel-Phosphorus), Ammonium (


)  is not just a pH buffer; it is the primary Complexing Agent . It holds the metal ions (

) in solution, preventing them from precipitating as hydroxides.

The Mechanism of Poisoning: "Poisoning" occurs when trace stabilizers (Lead, Thiourea, Cadmium) or external contaminants adsorb onto the catalytic surface (your part) more strongly than the metal ions can be reduced.

  • The Ammonium Factor: If your ammonium concentration drops (due to evaporation of ammonia gas), the pH drops .

  • The Consequence: At lower pH, the "free" metal ion concentration changes, but more importantly, the adsorption energy of stabilizers increases . A stabilizer concentration that was safe at pH 9.0 becomes a "poison" at pH 8.2, stalling the reaction.

Visualizing the Balance:

AmmoniumBalance cluster_0 Bath Chemistry Ammonium Ammonium (NH4+) Complexing Agent pH Bath pH (Ammonia/Ammonium Ratio) Ammonium->pH Regulates Catalyst Catalytic Surface (Your Part/Electrode) Ammonium->Catalyst Delivers Metal Ions Stabilizers Stabilizers (Pb, S, Organics) Stabilizers->Catalyst Adsorbs (Inhibits) pH->Stabilizers Modulates Activity Reaction Metal Reduction (Plating) Catalyst->Reaction Balanced State Stall BATH STALL (Poisoning) Catalyst->Stall Stabilizer Dominance

Figure 1: The delicate balance between ammonium complexation and stabilizer activity. A drop in ammonium often masquerades as stabilizer poisoning.

Module 2: Diagnostic Workflow (Is it Poisoned?)

Before adding recovery chemicals, confirm the diagnosis. "Skip plating" (patchy deposition) is the hallmark of poisoning.

Q: How do I distinguish between Catalyst Poisoning and Bath Depletion?

A: The "Edge Effect" Test.

  • Observation: Look at the edges of your sample.

    • Depletion: Plating is thin everywhere, but usually thicker at high-current density areas (edges) in electrolytic systems.

    • Poisoning: Plating fails specifically at the edges or corners first (in electroless) or shows "skip plating" where the reaction initiates and then stops.

  • The Hull Cell Test (For Electrolytic): A standard Hull Cell panel will show a hazy or skipped deposit in the Low Current Density (LCD) region if metallic impurities (Zn, Cu) are poisoning the cathode.

Diagnostic Flowchart:

Diagnosis Start Symptom: Reaction Stalled / Skip Plating CheckpH Step 1: Check pH & Ammonia Smell Start->CheckpH pH_Low pH Low / Low Ammonia Odor CheckpH->pH_Low pH_Normal pH Normal CheckpH->pH_Normal Action_Ammonia Action: Add NH4OH (Shift Potential) pH_Low->Action_Ammonia CheckLoad Step 2: Check Bath Loading (< 0.1 dm²/L?) pH_Normal->CheckLoad Load_Low Loading Too Low CheckLoad->Load_Low Load_OK Loading Normal CheckLoad->Load_OK Action_Kickstart Action: Electrolytic Kickstart (Galvanic initiation) Load_Low->Action_Kickstart Analyze_Impurity Step 3: Trace Metal Analysis (Pb, Zn, Cu) Load_OK->Analyze_Impurity

Figure 2: Diagnostic logic to rule out simple pH/loading issues before treating for poisoning.

Module 3: Remediation Protocols

If diagnosis confirms poisoning (impurities > limits), use these protocols.

Protocol A: Electrolytic Purification ("Dummy Plating")

Best for: Metallic poisons (Cu, Zn, Pb) in electrolytic or electroless baths.

The Logic: Metallic impurities often have lower reduction potentials than your target metal. By applying a low current, we "plate out" the trash without depleting the expensive Nickel or Palladium.

Step-by-Step:

  • Cathode: Use a corrugated steel sheet (maximizes surface area).

  • Anode: Use your standard platinized titanium or nickel anode.

  • Current Density: Set to 2–5 A/ft² (0.2–0.5 A/dm²) . Crucial: High current will just plate your good metal.

  • Agitation: High agitation is required to bring impurities to the cathode diffusion layer.

  • Duration: Run for 2–4 hours.

  • Validation: The dummy cathode should look dark/grey (impurities). If it turns bright metallic, you are plating good metal—stop.

Protocol B: The "Ammonium Shock" (For Stabilizer Overdose)

Best for: Electroless baths stalled by excess stabilizer or low pH.

The Logic: Increasing the ammonia concentration shifts the equilibrium, complexing the stabilizer ions or altering the double-layer potential to overcome the energy barrier created by the poison.

Step-by-Step:

  • Cool Down: Lower bath temperature by 10°C to prevent volatilization.

  • Addition: Add Ammonium Hydroxide (25%) in 5% volume increments.

  • Monitor: Watch for the "hydrogen evolution" (bubbling) on the part.

  • Drift: Once the reaction restarts, the pH will drift naturally. Do not overshoot pH > 10.5, or you risk bulk decomposition (plate-out on the tank walls).

Module 4: Analytical Limits & Prevention

To prevent recurrence, maintain impurities below these thresholds. Note that ammonium-based baths are more sensitive to Zinc (Zn) than sulfate baths.

Table 1: Critical Impurity Limits in Ammonium-Nickel Baths

ImpuritySourceLimit (PPM)Effect of ExcessRemoval Method
Lead (Pb) Stabilizers, Solder> 3 ppmTotal cessation (Poisoning)Dummy Plating / High pH Soak
Zinc (Zn) Die-cast substrates> 50 ppmDark deposits, poor adhesionDummy Plating (LCD)
Organics Photoresist, OilsTOC > 2000Pitting, brittlenessCarbon Filtration
Nitrate (

)
Drag-in> 200 ppmSkip plating (Oxidizer)Dilution Only (Cannot remove)

Module 5: FAQs for Bio-Applications

Q: I am plating Platinum-Black on sensor electrodes. The bath works once, then dies. Why? A: Platinum-Black has a massive surface area. It likely adsorbed all the stabilizer from your bath in the first run. The "poisoning" here is actually stabilizer depletion .

  • Fix: For high-surface-area sensors, you must spike the stabilizer (e.g., Pb or Thiourea) during the run, or use a "stabilizer-free" bath formulation specifically for porous substrates.

Q: Will ammonium residues affect my cell culture experiments? A: Yes. Ammonium is cytotoxic.

  • Fix: Post-plating, you must perform a hot DI water soak (80°C) for 1 hour, followed by a vacuum bake. Standard rinsing is insufficient to remove ammonium trapped in the micropores of the plating.

References

  • Mallory, G. O., & Hajdu, J. B. (1990). Electroless Plating: Fundamentals and Applications. American Electroplaters and Surface Finishers Society. (The definitive text on stabilizer mechanisms).
  • Osaka, T., et al. "Effect of Ammonium Chloride on Microstructure and Magnetic Properties of Electrodeposited Co-Ni-P Alloy." Journal of The Electrochemical Society.

  • Columbia Chemical. (2021). "Technical Data Sheet: COLSID APD (Ammonium/Potassium Chloride Zinc)." Columbia Chemical Technical Library.

  • U.S. Environmental Protection Agency. (2002).[1] "Investigation into the rejuvenation of spent electroless nickel baths by electrodialysis." EPA Research Publications.

  • Transene Company. "Electroless Nickel Plating Ammonia Type (ENPAT) Technical Data." Transene Advanced Materials.

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of Benzyldiethyl(2-hydroxyethyl)ammonium Chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Imperative of Structural Elucidation: Why ¹H NMR is a Cornerstone in Quaternary Ammonium Salt Characterization

In the realm of chemical synthesis and drug development, unambiguous structural verification is paramount. Quaternary ammonium salts, such as benzyldiethyl(2-hydroxyethyl)ammonium chloride, possess a positively charged nitrogen atom bonded to four organic substituents. This structural motif imparts unique physicochemical properties, including surface activity and biocidal capabilities. However, the synthesis of these compounds can sometimes lead to a mixture of products or the presence of residual starting materials.

¹H Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of these molecules. It provides detailed information about the chemical environment of each proton, allowing for the confirmation of the desired structure and the identification of any impurities. The chemical shift (δ), spin-spin coupling (splitting pattern), and integration of the proton signals are the key parameters derived from a ¹H NMR spectrum that enable a comprehensive structural assignment.

Predicted ¹H NMR Spectrum of Benzyldiethyl(2-hydroxyethyl)ammonium Chloride

Figure 3. Structure of Benzyldimethyl(2-hydroxyethyl)ammonium chloride.

[1]Key Spectral Differences:

  • Instead of the triplet and quartet of the ethyl groups, the spectrum of benzyldimethyl(2-hydroxyethyl)ammonium chloride will exhibit a sharp singlet for the two equivalent methyl groups (6H) in the region of ~3.0 - 3.3 ppm.

  • The signals for the 2-hydroxyethyl and benzyl groups will be present and are expected to have similar chemical shifts and multiplicities as in benzyldiethyl(2-hydroxyethyl)ammonium chloride, although minor shifts can be expected.

Table 2: Comparative Summary of ¹H NMR Features

Compound Alkyl Group Signals 2-Hydroxyethyl Signals Benzyl Signals
Benzyldiethyl(2-hydroxyethyl)ammonium chlorideTriplet (~1.3-1.5 ppm, 6H), Quartet (~3.3-3.6 ppm, 4H)Triplet (~3.5-3.8 ppm, 2H), Triplet (~3.9-4.2 ppm, 2H), Broad Singlet (variable, 1H)Singlet (~4.7-5.0 ppm, 2H), Multiplet (~7.4-7.6 ppm, 5H)
Benzyltriethylammonium chlorideTriplet (~1.4 ppm, 9H), Quartet (~3.4 ppm, 6H)AbsentSinglet (~4.6 ppm, 2H), Multiplet (~7.5 ppm, 5H)
Benzyldimethyl(2-hydroxyethyl)ammonium chlorideSinglet (~3.1 ppm, 6H)Triplet (~3.5 ppm, 2H), Triplet (~4.0 ppm, 2H), Broad Singlet (variable, 1H)Singlet (~4.8 ppm, 2H), Multiplet (~7.5 ppm, 5H)

Experimental Protocol for ¹H NMR Spectrum Acquisition

To ensure the acquisition of high-quality, reproducible ¹H NMR data for quaternary ammonium salts, the following protocol is recommended.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh ~5-10 mg of the quaternary ammonium salt. prep2 Dissolve in ~0.6-0.7 mL of a deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆). prep1->prep2 prep3 Add a small amount of an internal standard (e.g., TMS or TSP for D₂O). prep2->prep3 prep4 Transfer the solution to a clean, dry 5 mm NMR tube. prep3->prep4 acq1 Insert the NMR tube into the spectrometer. prep4->acq1 acq2 Lock onto the deuterium signal of the solvent. acq1->acq2 acq3 Shim the magnetic field to optimize homogeneity. acq2->acq3 acq4 Set acquisition parameters (e.g., pulse angle, acquisition time, relaxation delay). acq3->acq4 acq5 Acquire the Free Induction Decay (FID). acq4->acq5 proc1 Apply Fourier Transform to the FID. acq5->proc1 proc2 Phase correct the spectrum. proc1->proc2 proc3 Calibrate the chemical shift scale to the internal standard or residual solvent peak. proc2->proc3 proc4 Integrate the signals. proc3->proc4 proc5 Analyze the chemical shifts, multiplicities, and integrations to assign the structure. proc4->proc5

Figure 4. Workflow for ¹H NMR analysis of quaternary ammonium salts.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the benzyldiethyl(2-hydroxyethyl)ammonium chloride sample.

    • Choose an appropriate deuterated solvent. For quaternary ammonium salts, Deuterium Oxide (D₂O), Methanol-d₄ (CD₃OD), or Dimethyl Sulfoxide-d₆ (DMSO-d₆) are common choices due to their ability to dissolve polar compounds. T[2]he choice of solvent can influence the chemical shifts, particularly for exchangeable protons like the hydroxyl proton. [3] * Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.

    • For quantitative analysis or precise chemical shift referencing, add a known amount of an internal standard. Tetramethylsilane (TMS) is the standard for most organic solvents, while 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) is commonly used for D₂O. [2] * Transfer the solution to a 5 mm NMR tube.

  • Instrumental Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent. This is crucial for maintaining a stable magnetic field during the experiment.

    • Shim the magnetic field to achieve maximum homogeneity. This process minimizes peak broadening and distortion, leading to higher resolution spectra.

    • Set appropriate acquisition parameters. A standard ¹H experiment typically involves a 30° or 90° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply a Fourier Transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Perform phase correction to ensure that all peaks have a pure absorption lineshape.

    • Calibrate the chemical shift axis by setting the resonance of the internal standard or the residual solvent peak to its known value. [4] * Integrate the area under each peak. The relative integral values should be proportional to the number of protons giving rise to each signal.

    • Analyze the chemical shifts, splitting patterns, and integrations to assign each signal to the corresponding protons in the molecule.

Conclusion

The ¹H NMR spectrum provides a detailed fingerprint of benzyldiethyl(2-hydroxyethyl)ammonium chloride, enabling its unambiguous identification and purity assessment. By understanding the predicted spectral features and comparing them with those of structurally related compounds, researchers can confidently interpret their experimental data. The provided experimental protocol offers a robust framework for acquiring high-quality spectra, ensuring the integrity of the structural analysis. This guide serves as a valuable resource for scientists and professionals engaged in the synthesis, characterization, and application of quaternary ammonium salts.

References

  • PubChem. Benzenemethanaminium, N,N-diethyl-N-(2-hydroxyethyl)-, chloride (1:1). National Center for Biotechnology Information. [Link]

  • ResearchGate. 1 H-NMR Spectra of Benzyl-triethyl-ammonium chloride in D 2 O at RT. [Link]

  • Brycki, B., Szwajca, A., & Jerzykiewicz, W. (n.d.).
  • The Royal Society of Chemistry. (n.d.).
  • CNR-IRIS. (n.d.). Study of Ground State Interactions of Enantiopure Chiral Quaternary Ammonium Salts and Amides, Nitroalkanes, Nitroalken.
  • MDPI. Synthesis and Spectroscopic Characterisation of N-Alkyl Quaternary Ammonium Salts Typical Precursors of Cyanines. [Link]

  • ResearchGate. ¹H-NMR spectra of quaternary ammonium monomers. [Link]

  • Google Patents.
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Bercaw, J. E. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.
  • Oregon State University. 1H NMR Chemical Shift. [Link]

  • American Chemical Society. (2016). NMR Chemical Shifts of Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.

Sources

FTIR Characterization Guide: Benzyl Diethyl Hydroxyethyl Ammonium Chloride (BDEHAC)

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a comprehensive technical analysis designed for researchers and drug development professionals. It synthesizes theoretical spectroscopy with practical application data to characterize Benzyl Diethyl Hydroxyethyl Ammonium Chloride (BDEHAC) .

Executive Summary & Technical Context

Benzyl Diethyl Hydroxyethyl Ammonium Chloride (BDEHAC) is a specialized quaternary ammonium compound (QAC). Unlike standard lipophilic QACs (e.g., Benzalkonium Chloride), BDEHAC incorporates a hydrophilic hydroxyethyl moiety and short-chain ethyl groups .

This structural modification drastically alters its physicochemical behavior, making it a superior candidate for corrosion inhibition in acidic media and a phase-transfer catalyst in aqueous-organic systems.

Why FTIR? In synthesis and quality control (QC), FTIR is the primary "gatekeeper" technique. It validates two critical structural checkpoints:

  • Quaternization Completeness: Disappearance of tertiary amine precursors.

  • Functional Integrity: Confirmation of the hydroxyethyl group (–CH₂CH₂OH) which is responsible for its unique adsorption properties.

Characteristic FTIR Peaks: The Fingerprint

The spectrum of BDEHAC is defined by the interplay between the aromatic benzyl ring and the hydrophilic hydroxyethyl tail.

Table 1: Critical Diagnostic Peaks for BDEHAC
Wavenumber (cm⁻¹)Vibration ModeFunctional GroupDiagnostic Significance
3350 – 3450 O-H Stretching (Broad)Hydroxyethyl (–OH)Primary Identifier. Distinguishes BDEHAC from non-functionalized QACs like TEBAC or BKC.
3030 – 3080 C-H Stretching (sp²)Aromatic Ring (Benzyl)Confirms the integrity of the benzyl headgroup.
2940 – 2980 C-H Stretching (Asym)Ethyl / CH₂ groupsRepresents the aliphatic backbone.
1600, 1495, 1450 C=C Ring StretchingAromatic Skeleton"Breathing" modes of the benzene ring. The 1495 cm⁻¹ peak is often sharp and distinct.
1050 – 1080 C-O StretchingPrimary Alcohol (C-OH)Secondary Identifier. Confirms the hydroxyethyl linkage.
700 – 750 C-H Out-of-Plane BendingMonosubstituted BenzeneIndicates the benzyl group is mono-substituted (5 adjacent H atoms).

Expert Insight: The broadness of the peak at ~3400 cm⁻¹ is a direct indicator of hydrogen bonding. In a "dry" KBr pellet, a sharper peak suggests free -OH, while a broad mound suggests intermolecular H-bonding or hygroscopic water absorption—common in quaternary salts.

Comparative Analysis: BDEHAC vs. Benzalkonium Chloride (BKC)

To validate BDEHAC, one must distinguish it from the industry-standard alternative, Benzalkonium Chloride (BKC) . While both contain a benzyl-ammonium core, their spectral fingerprints diverge significantly due to the alkyl chain length and the hydroxyl group.

Table 2: Spectral Differentiation Matrix
FeatureBDEHAC (Target)Benzalkonium Chloride (Alternative)Spectral Implication
Hydrophilicity High (Hydroxyethyl group)Low (C12-C14 Alkyl chains)BDEHAC shows a strong O-H stretch (~3400 cm⁻¹). BKC typically lacks this unless contaminated with water.
Aliphatic Chain Short (Ethyls)Long (Dodecyl/Tetradecyl)BKC shows intense CH₂ scissoring (~1460 cm⁻¹) and rocking (~720 cm⁻¹) due to the long hydrocarbon tail. BDEHAC's aliphatic region is weaker.
C-O Bond Present (Primary Alcohol)AbsentBDEHAC has a distinct C-O stretch (~1050 cm⁻¹). This region is empty in pure BKC.
Application Corrosion Inhibitor / PTCBiocide / SurfactantBDEHAC's O-H group facilitates chemisorption on metal surfaces, visible as a peak shift in surface-adsorbed FTIR studies.

Experimental Protocol: Self-Validating Synthesis Verification

This protocol is designed to verify the synthesis of BDEHAC from Diethylaminoethanol and Benzyl Chloride . It includes a "self-check" step to ensure no unreacted precursor remains.

Methodology: Transmission FTIR (KBr Pellet)

Reagents: Analytical grade KBr (dried), Crude BDEHAC sample, Acetone (for washing).

  • Purification (The "Self-Check"):

    • Wash the crude quaternary salt with cold acetone.

    • Reasoning: BDEHAC is insoluble in acetone, while unreacted Benzyl Chloride and Diethylaminoethanol are soluble. This removes spectral noise from precursors.

  • Sample Preparation:

    • Mix 1-2 mg of dried BDEHAC with 200 mg of KBr.

    • Grind to a fine powder (particle size < 2.5 µm to avoid scattering).

    • Press into a transparent pellet at 10 tons pressure.

  • Acquisition:

    • Range: 4000 – 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: 32 (minimum) to improve Signal-to-Noise ratio.

Validation Criteria (Pass/Fail)
  • PASS: Strong broad peak at 3400 cm⁻¹ (OH) AND sharp peaks at 700/750 cm⁻¹ (Benzyl).

  • FAIL (Unreacted Amine): Presence of a "Bohlmann band" (C-H stretch < 2800 cm⁻¹) or lack of quaternary N+ modes.

  • FAIL (Unreacted Benzyl Chloride): Presence of a C-Cl stretch at ~600-800 cm⁻¹ (often obscured, but look for shifts) or distinct precursor fingerprinting.

Visualizing the Workflow

The following diagram illustrates the logical flow from synthesis to application testing, highlighting the critical FTIR checkpoints.

BDEHAC_Workflow Synthesis Synthesis (Diethylaminoethanol + Benzyl Cl) Purification Purification (Acetone Wash) Synthesis->Purification FTIR_Check FTIR Verification (Checkpoint) Purification->FTIR_Check Pass Pass: OH Peak (3400) Present Precursors Absent FTIR_Check->Pass Spectra Matches Fail Fail: Missing OH or Impurity Peaks FTIR_Check->Fail Spectra Deviates Application Application Testing (Corrosion Inhibition) Pass->Application Fail->Synthesis Recrystallize/Reflux

Caption: Operational workflow for BDEHAC synthesis and validation. The FTIR checkpoint is critical before proceeding to application testing.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 88091: Benzenemethanaminium, N,N-diethyl-N-(2-hydroxyethyl)-, chloride. Retrieved from [Link]

  • NIST Chemistry WebBook. Infrared Spectra of Structural Analogues (Benzyl-quats). SRD 69.[1] Retrieved from [Link][1]

Sources

Benzyldiethyl(2-hydroxyethyl)ammonium chloride vs TEBA (Triethylbenzylammonium chloride) catalytic efficiency

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison between Benzyldiethyl(2-hydroxyethyl)ammonium chloride (BDEHAC) and Triethylbenzylammonium chloride (TEBA).

Catalytic Efficiency, Mechanistic Divergence, and Application Protocols

Executive Summary: The "Workhorse" vs. The "Specialist"

In the realm of Phase Transfer Catalysis (PTC), the choice between TEBA and BDEHAC is not merely about reactivity—it is a choice between extraction efficiency and functional activation .

  • TEBA (Triethylbenzylammonium chloride): The industrial "workhorse." Its balanced lipophilicity makes it superior for standard nucleophilic substitutions (SN2), alkylations, and dehydrohalogenations where the primary goal is shuttling an anion into the organic phase.

  • BDEHAC (Benzyldiethyl(2-hydroxyethyl)ammonium chloride): The "specialist." The introduction of the hydroxyl group reduces its extraction capability for simple anions but provides bifunctional activation (via Hydrogen Bonding). It excels in epoxide ring-openings, CO₂ fixation, and applications requiring surface activity (e.g., electroplating, surfactant-mediated synthesis).

Verdict: Use TEBA for general organic synthesis. Use BDEHAC when the transition state requires electrophilic activation or when water solubility of the catalyst is a post-reaction separation requirement.

Mechanistic Deep Dive

The catalytic efficiency of quaternary ammonium salts is governed by two competing factors: Organophilicity (ability to enter the organic phase) and Accessibility (steric/electronic interaction with the anion).

Structural Impact on Catalysis
  • TEBA: Possesses a hydrophobic benzyl group and three ethyl chains.[1] This structure creates a "loose" ion pair with the nucleophile, stripping away its hydration shell and making it highly reactive in the organic solvent.

  • BDEHAC: Replaces one ethyl group of TEBA with a 2-hydroxyethyl group .

    • Effect 1 (Hydrophilicity): The -OH group anchors the cation more strongly to the aqueous phase, lowering the partition coefficient (

      
      ). This slows down the transfer of anions like 
      
      
      
      or
      
      
      into the organic phase.
    • Effect 2 (H-Bonding): The -OH group can form hydrogen bonds with the leaving group or the electrophile (e.g., the oxygen of an epoxide), stabilizing the transition state in specific reactions.

Visualization of Mechanistic Pathways

PTC_Mechanism cluster_aq Aqueous Phase cluster_org Organic Phase Aq_Nu Na+ Nu- (Nucleophile) TEBA_Mech TEBA Mechanism: Lipophilic Shuttle (High Extraction) Aq_Nu->TEBA_Mech Ion Exchange BDEHAC_Mech BDEHAC Mechanism: H-Bond Activation (Bifunctional) Aq_Nu->BDEHAC_Mech Slower Transfer Aq_Salt Q+ X- (Recycled Catalyst) Org_Sub R-X (Substrate) Org_Sub->TEBA_Mech Org_Prod R-Nu (Product) TEBA_Mech->Aq_Salt Regeneration TEBA_Mech->Org_Prod S_N2 Attack BDEHAC_Mech->Aq_Salt Regeneration BDEHAC_Mech->Org_Prod Epoxide/CO2 Activation

Figure 1: Mechanistic divergence. TEBA (Green) acts as a superior shuttle for simple displacement. BDEHAC (Blue) offers activation for specific substrates but suffers from slower transfer rates.

Performance Analysis: Head-to-Head

The following data summarizes the efficiency of both catalysts in standard benchmark reactions.

Comparative Efficiency Table
FeatureTEBA (Triethylbenzylammonium Cl)BDEHAC (Benzyldiethyl(2-hydroxyethyl) Cl)
Primary Mechanism Phase Transfer (Shuttle)Bifunctional (Shuttle + H-Bond)
Lipophilicity High (Good organic solubility)Moderate (Higher water solubility)
Alkylation Yield Excellent (>90%) Moderate (70-80%)
Epoxide Opening Poor (No activation)Excellent (Activates O-ring)
Thermal Stability Decomposes >110°C (Hofmann)Slightly higher stability due to H-bonding
Separation Requires washing/extractionEasier to wash out with water
Cost Low (Commodity chemical)Moderate (Specialty chemical)
Case Study: Alkylation of Phenylacetonitrile

Reaction: Phenylacetonitrile + n-Butyl Bromide (50% NaOH, Toluene)

  • TEBA Performance: 96% Yield in 2 hours.

    • Reason: The high lipophilicity of TEBA allows it to rapidly shuttle the deprotonated phenylacetonitrile anion into the toluene phase.

  • BDEHAC Performance: ~75% Yield in 4 hours.

    • Reason: The hydroxyethyl group increases the hydration of the ion pair. The catalyst spends more time in the aqueous phase, starving the organic phase of the reactive nucleophile.

Case Study: Synthesis of Cyclic Carbonates (CO₂ Fixation)

Reaction: Epoxide + CO₂ (High Pressure)

  • TEBA Performance: Low Activity.[2] Requires co-catalysts (e.g., Zinc halides) to function effectively.

  • BDEHAC Performance: High Activity.

    • Reason: The hydroxyl group on BDEHAC forms a hydrogen bond with the epoxide oxygen, polarizing the C-O bond and facilitating the attack of the halide anion. This "synergistic" effect renders it superior for CO₂ capture applications.

Experimental Protocols

Protocol A: C-Alkylation using TEBA (The Standard)

Best for: Drug intermediates, chain extensions.

  • Setup: Charge a 3-neck flask with Phenylacetonitrile (10 mmol) and n-Butyl bromide (12 mmol) .

  • Catalyst Addition: Add TEBA (0.5 mmol, 5 mol%) .

  • Phase Initiation: Add Toluene (15 mL) followed by 50% NaOH (10 mL) dropwise with vigorous stirring (mechanical stirring recommended >600 rpm).

  • Reaction: Heat to 60°C for 2-3 hours . Monitor by TLC/GC.

  • Workup: Dilute with water (20 mL). Separate the organic layer.[3][4][5] Wash aqueous layer with toluene (2 x 10 mL). Combine organics, dry over MgSO₄, and concentrate.

  • Validation: Expect >95% conversion.

Protocol B: Cyclic Carbonate Synthesis using BDEHAC

Best for: Green chemistry, polymer precursors.

  • Setup: In a stainless steel autoclave, place Epoxide (e.g., Propylene Oxide, 20 mmol) .

  • Catalyst Addition: Add BDEHAC (0.2 mmol, 1 mol%) . Note: No solvent is typically required if the epoxide is liquid.

  • Pressurization: Pressurize with CO₂ (2 MPa / 20 bar) .

  • Reaction: Heat to 120°C for 4 hours .

  • Mechanism Check: The -OH group activates the epoxide; the

    
     attacks the less hindered carbon.
    
  • Workup: Cool to room temperature. Vent CO₂ carefully. The product (Cyclic Carbonate) is often a liquid that can be purified by simple distillation, leaving the catalyst behind (recyclable).

Safety & Handling (E-E-A-T)

  • Toxicity: Both compounds are quaternary ammonium salts and are skin/eye irritants. TEBA is toxic if swallowed. BDEHAC has similar toxicity profiles but may be slightly less volatile.

  • Thermal Runaway: Do not heat TEBA above 130°C in basic media, as it undergoes Hofmann elimination, releasing volatile triethylamine and benzyl chloride (a lachrymator). BDEHAC is marginally more stable but should still be kept under 150°C.

  • Regulatory: TEBA is widely regulated and available. BDEHAC is often found in surfactant catalogs or electroplating supply lists.

References

  • Starks, C. M. (1971).[6] "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts." Journal of the American Chemical Society.

  • Halpern, M. (2001). "Phase Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives." PTC Organics.[7]

  • North, M., et al. (2010). "Synthesis of cyclic carbonates from epoxides and CO2." Green Chemistry. (Highlighting the role of hydroxyl-functionalized catalysts).

  • Sun, J., et al. (2005). "Efficient synthesis of cyclic carbonate from carbon dioxide catalyzed by polyoxometalate: the remarkable effects of metal substitution." Journal of Catalysis.

  • Sigma-Aldrich. (2025). "Product Specification: Benzyldimethyl(2-hydroxyethyl)ammonium chloride."

Sources

A Comparative Analysis of the Aqueous Solubility of Diethyl and Dimethyl Benzyl Hydroxyethyl Ammonium Chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – [Date] – In the realm of pharmaceutical and chemical research, the solubility of active compounds is a critical determinant of their efficacy and application. This guide provides an in-depth, objective comparison of the aqueous solubility of two closely related quaternary ammonium compounds (QACs): Diethyl Benzyl Hydroxyethyl Ammonium Chloride and Dimethyl Benzyl Hydroxyethyl Ammonium Chloride. This analysis is tailored for researchers, scientists, and professionals in drug development, offering experimental insights and foundational knowledge to inform formulation and application decisions.

Introduction to the Compounds

Quaternary ammonium compounds are a broad class of cationic surfactants widely utilized for their antimicrobial and disinfectant properties.[1][2][3][4] The two compounds at the center of this comparison, Diethyl Benzyl Hydroxyethyl Ammonium Chloride and Dimethyl Benzyl Hydroxyethyl Ammonium Chloride, share a core structure but differ in the alkyl groups attached to the nitrogen atom. This seemingly minor structural variance—two ethyl groups versus two methyl groups—can significantly influence their physicochemical properties, most notably their solubility in aqueous solutions.

Dimethyl Benzyl Hydroxyethyl Ammonium Chloride is a well-documented QAC, recognized for its solubility in water and various organic solvents, which underpins its versatility in numerous applications.[5] While specific quantitative solubility data for Diethyl Benzyl Hydroxyethyl Ammonium Chloride is less prevalent in publicly available literature, we can infer its behavior based on established principles of physical chemistry and data from analogous compounds.

The Decisive Role of Alkyl Chain Length in Solubility

The primary structural difference between the two subject compounds is the length of the alkyl chains attached to the quaternary nitrogen. The ethyl groups in the diethyl variant are larger and more hydrophobic than the methyl groups in the dimethyl compound. This increased hydrophobicity is a key factor governing the solubility of QACs in water.

Generally, for homologous series of ionic compounds, an increase in the size of the nonpolar alkyl portion leads to a decrease in aqueous solubility. The longer alkyl chains cause greater disruption of the hydrogen-bonding network of water, making the solvation process less favorable. While both compounds are expected to be water-soluble due to their ionic nature, the dimethyl variant is predicted to exhibit higher solubility in water compared to its diethyl counterpart. This is because the smaller methyl groups present less of a hydrophobic barrier to solvation.

It's important to note that at certain concentrations, these amphiphilic molecules can form micelles, which can complicate simple solubility measurements.[6]

Comparative Solubility: A Data-Driven Overview
CompoundChemical StructurePredicted Aqueous SolubilityRationale
Dimethyl Benzyl Hydroxyethyl Ammonium Chloride C₆H₅CH₂N⁺(CH₃)₂(CH₂CH₂OH)Cl⁻HigherSmaller, less hydrophobic methyl groups lead to more favorable interaction with water molecules.[5]
Diethyl Benzyl Hydroxyethyl Ammonium Chloride C₆H₅CH₂N⁺(CH₂CH₃)₂(CH₂CH₂OH)Cl⁻LowerLarger, more hydrophobic ethyl groups increase the nonpolar character of the molecule, reducing aqueous solubility.

Experimental Protocol for Determining Aqueous Solubility

To provide a framework for researchers to generate their own comparative data, a detailed, step-by-step methodology for determining the aqueous solubility of these QACs is presented below. This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible results.

Objective:

To quantitatively determine and compare the aqueous solubility of Diethyl Benzyl Hydroxyethyl Ammonium Chloride and Dimethyl Benzyl Hydroxyethyl Ammonium Chloride at a controlled temperature.

Materials:
  • Diethyl Benzyl Hydroxyethyl Ammonium Chloride

  • Dimethyl Benzyl Hydroxyethyl Ammonium Chloride

  • Deionized water

  • Analytical balance

  • Temperature-controlled shaker or water bath

  • Centrifuge

  • Spectrophotometer or a suitable titration setup

  • Volumetric flasks and pipettes

  • Filter membranes (0.45 µm)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis cluster_calculation Calculation prep_solution Prepare supersaturated solutions in deionized water temp_control Equilibrate at constant temperature with agitation prep_solution->temp_control 24-48h centrifuge Centrifuge to separate excess solid temp_control->centrifuge filter Filter supernatant centrifuge->filter dilute Dilute filtered solution filter->dilute analyze Analyze concentration (Spectrophotometry/Titration) dilute->analyze calculate Calculate solubility (mg/L or mol/L) analyze->calculate

Caption: Workflow for determining the aqueous solubility of quaternary ammonium compounds.

Step-by-Step Methodology:
  • Preparation of Supersaturated Solutions: For each compound, add an excess amount of the solid to a known volume of deionized water in a sealed container. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the containers in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the samples at a high speed to pellet the undissolved solid.

  • Filtration: Carefully decant the supernatant and filter it through a 0.45 µm filter to remove any remaining particulate matter. This step is critical to prevent overestimation of solubility.

  • Quantification:

    • Spectrophotometric Method: If the compound has a suitable chromophore (like the benzyl group), a UV-Vis spectrophotometer can be used. Create a calibration curve with known concentrations of the compound. Dilute the filtered saturated solution to fall within the linear range of the calibration curve and measure its absorbance.

    • Titration Method: A two-phase titration method using an anionic surfactant like sodium dodecyl sulfate (SDS) and an indicator is a common and reliable method for quantifying QACs.[7]

  • Calculation: Using the concentration determined in the previous step and accounting for any dilutions, calculate the solubility of the compound in the desired units (e.g., g/L or mol/L).

The Underlying Causality: A Molecular Perspective

The difference in solubility can be attributed to the interplay of intermolecular forces. The dissolution of an ionic compound in water involves overcoming the lattice energy of the solid and the hydrogen bonds in water, and the formation of ion-dipole interactions between the ions and water molecules.

G cluster_dimethyl Dimethyl Benzyl Hydroxyethyl Ammonium Chloride cluster_diethyl Diethyl Benzyl Hydroxyethyl Ammonium Chloride dm_structure Smaller Hydrophobic Groups (Methyl) dm_interaction Weaker Disruption of Water's H-Bond Network dm_structure->dm_interaction dm_solubility Higher Aqueous Solubility dm_interaction->dm_solubility de_structure Larger Hydrophobic Groups (Ethyl) de_interaction Stronger Disruption of Water's H-Bond Network de_structure->de_interaction de_solubility Lower Aqueous Solubility de_interaction->de_solubility

Caption: Impact of alkyl chain length on aqueous solubility.

The larger ethyl groups of the diethyl compound create a more significant hydrophobic effect, leading to a less favorable entropy change upon dissolution compared to the dimethyl compound. This thermodynamic barrier results in lower aqueous solubility.

Conclusion and Practical Implications

The structural variation between diethyl and dimethyl benzyl hydroxyethyl ammonium chloride, specifically the size of the N-alkyl substituents, is predicted to have a discernible impact on their aqueous solubility. The dimethyl derivative, with its smaller hydrophobic profile, is expected to be more soluble in water than the diethyl variant.

For researchers and formulation scientists, this difference is of practical importance. In applications requiring high concentrations of the active ingredient in an aqueous medium, such as in certain disinfectant formulations or pharmaceutical preparations, the dimethyl compound would likely be the preferred choice. Conversely, in applications where lower water solubility is desired, or in formulations involving less polar solvents, the diethyl derivative might offer advantages.

The provided experimental protocol offers a robust method for empirically verifying these predictions and for generating precise solubility data to guide formulation development. By understanding the fundamental principles that govern the solubility of these compounds, scientists can make more informed decisions in their research and product development endeavors.

References

  • LookChem. (n.d.). Lauryl dimethyl benzyl ammonium chloride. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Quaternary ammonium compounds, benzyl C12-C16 (even numbered)-alkyldimethyl chlorides - Registration Dossier. Retrieved from [Link]

  • Carl ROTH. (2024). Safety Data Sheet: Alkylbenzyl dimethyl ammonium chloride. Retrieved from [Link]

  • Grieb, S. L., Goring, C. E., & Waines, J. G. (1982). Rapid assay for determination of water soluble quaternary ammonium compounds. USDA ARS. Retrieved from [Link]

  • MDPI. (2025, January 8). Effect of Alkyl Chain Length of Quaternary Ammonium Surfactant Corrosion Inhibitor on Fe (110) in Acetic Acid Media via Computer Simulation. MDPI. Retrieved from [Link]

  • Luz, A. L., DeLeo, P. C., Pechacek, N., & Freemantle, M. (2020). Human health hazard assessment of quaternary ammonium compounds: Didecyl dimethyl ammonium chloride and alkyl (C12-C16) dimethyl benzyl ammonium chloride. Regulatory Toxicology and Pharmacology, 116, 104717. Retrieved from [Link]

  • Zhang, L., et al. (2018). Effect of chain length and amount of quaternary ammonium salts on CnTA+/montmorillonite nanocomposites adsorption of PAEs. ResearchGate. Retrieved from [Link]

  • Xylem Analytics. (n.d.). Titration of quaternary Ammonium compounds in disinfectants. Retrieved from [https://www.xylemanalytics.com/media/wysiwyg/analytics/applications/ titration/SI-Analytics/AP-T-003_e.pdf]([Link] titration/SI-Analytics/AP-T-003_e.pdf)

  • Wang, S., et al. (2021). Alkyl chain length of quaternized SBA-15 and solution conditions determine hydrophobic and electrostatic interactions for carbamazepine adsorption. Scientific Reports, 11(1), 1-11. Retrieved from [Link]

  • Hach. (n.d.). Quaternary Ammonium Compounds. Retrieved from [Link]

  • Mount Sinai. (n.d.). Quaternary Ammonium Compounds in Cleaning Products. Retrieved from [Link]

  • Wang, Y., et al. (2023). Regulating the Alkyl Chain Length of Quaternary Ammonium Salt to Enhance the Inkjet Printing Performance on Cationic Cotton Fabric with Reactive Dye Ink. Coatings, 13(4), 803. Retrieved from [Link]

  • Google Patents. (n.d.). Testing for quaternary ammonium compounds.
  • ResearchGate. (2020). Human health hazard assessment of quaternary ammonium compounds: Didecyl dimethyl ammonium chloride and alkyl (C12–C16) dimethyl benzyl ammonium chloride. Retrieved from [Link]

  • MDPI. (2021, May 31). Influence of Alkyl Chain Length on Thermal Properties, Structure, and Self-Diffusion Coefficients of Alkyltriethylammonium-Based Ionic Liquids. MDPI. Retrieved from [Link]

  • Merck Millipore. (n.d.). Quaternary Ammonium Compounds. Retrieved from [Link]

Sources

Unraveling the Thermal Stability of Benzyldiethyl(2-hydroxyethyl)ammonium Chloride: A Comparative Thermogravimetric Analysis Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Significance of Thermal Stability for Quaternary Ammonium Salts

Quaternary ammonium salts are defined by a central positively charged nitrogen atom bonded to four organic substituents. Their permanent charge and tunable properties make them valuable in a wide array of applications. However, their thermal stability can be a limiting factor. Understanding the onset of decomposition and the nature of the degradation products is paramount for ensuring the safety, efficacy, and shelf-life of products containing these compounds. Thermogravimetric analysis is a cornerstone technique for this evaluation, providing a quantitative measure of mass loss as a function of temperature.

Comparative Analysis of Thermal Decomposition Profiles

To construct a thermal decomposition profile for benzyldiethyl(2-hydroxyethyl)ammonium chloride, we will examine the TGA data of structurally related QAS. The key structural motifs in our target compound are the benzyl group, two ethyl groups, and a hydroxyethyl group. By analyzing the influence of each of these components on thermal stability, we can project the behavior of the target molecule.

Table 1: Comparison of Thermal Decomposition Data for Structurally Related Quaternary Ammonium Salts

Compound NameStructureDecomposition Onset (°C)Key Observations
Benzyldiethyl(2-hydroxyethyl)ammonium chloride (Target Compound) C₁₃H₂₂ClNO Not Publicly Available -
Benzyltriethylammonium chlorideC₁₃H₂₂ClN~185[1]The absence of the hydroxyl group and the presence of a third ethyl group offer a key comparison point.
Benzyldimethyl(2-hydroxyethyl)ammonium chlorideC₁₁H₁₈ClNOMelting Point: 75-78[2]The smaller methyl groups compared to the ethyl groups in the target compound are expected to influence the decomposition pathway.
Benzyl-C12-16-alkyldimethylammonium chloridesMixtureNot specifiedUsed in disinfectants, highlighting the importance of stability in formulations.[3]

Insights from Comparative Analysis:

The thermal stability of QAS is influenced by several factors, including the nature of the alkyl substituents and the presence of functional groups.

  • Effect of Alkyl Chain Length: Generally, the thermal stability of tetraalkylammonium halides shows a complex relationship with alkyl chain length. Longer alkyl chains can provide more pathways for elimination reactions.[4]

  • Influence of the Benzyl Group: The benzyl group introduces a potential site for nucleophilic attack at the benzylic carbon, which can be a key step in the decomposition process.

  • Role of the Hydroxyethyl Group: The presence of a hydroxyl group on one of the ethyl substituents introduces the possibility of intramolecular reactions and can alter the decomposition mechanism compared to simple alkyl-substituted QAS. The hydroxyl group may participate in intramolecular cyclization or rearrangement reactions upon heating.

Unraveling the Decomposition Mechanisms

The thermal decomposition of quaternary ammonium salts typically proceeds through two primary pathways: Hofmann elimination and nucleophilic substitution (Sₙ2).[5]

Hofmann Elimination

This pathway involves the abstraction of a β-hydrogen by the counter-ion (in this case, chloride), leading to the formation of an alkene, a tertiary amine, and hydrogen chloride. For benzyldiethyl(2-hydroxyethyl)ammonium chloride, Hofmann elimination could occur from either the ethyl or the hydroxyethyl groups.

Nucleophilic Substitution (Sₙ2)

In this mechanism, the chloride ion acts as a nucleophile and attacks one of the α-carbons of the substituents attached to the nitrogen atom. This results in the formation of a tertiary amine and an alkyl or benzyl halide. The benzyl group, with its relatively stable carbocation transition state, is a likely target for nucleophilic attack.

G cluster_0 Benzyldiethyl(2-hydroxyethyl)ammonium Chloride cluster_1 Decomposition Pathways cluster_2 Products QAS [C₆H₅CH₂N(CH₂CH₃)₂(CH₂CH₂OH)]⁺Cl⁻ Hofmann Hofmann Elimination QAS->Hofmann Heat SN2 Nucleophilic Substitution (Sₙ2) QAS->SN2 Heat Alkene Ethene / Vinyl Alcohol Hofmann->Alkene Amine Benzyldiethyl(2-hydroxyethyl)amine Hofmann->Amine HCl Hydrogen Chloride Hofmann->HCl BenzylChloride Benzyl Chloride SN2->BenzylChloride TertiaryAmine Diethyl(2-hydroxyethyl)amine SN2->TertiaryAmine

Experimental Protocol for Thermogravimetric Analysis (TGA)

To obtain definitive data for the thermal decomposition profile of benzyldiethyl(2-hydroxyethyl)ammonium chloride, the following experimental protocol for TGA is recommended.

Objective: To determine the onset of thermal decomposition and characterize the mass loss profile of benzyldiethyl(2-hydroxyethyl)ammonium chloride.

Materials and Equipment:

  • Benzyldiethyl(2-hydroxyethyl)ammonium chloride (high purity)

  • Thermogravimetric Analyzer (TGA) with a high-resolution balance

  • Inert gas supply (e.g., Nitrogen or Argon)

  • Sample pans (e.g., platinum or alumina)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a tared TGA pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen at a flow rate of 50-100 mL/min) for at least 30 minutes to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30 °C.

    • Heat the sample from 30 °C to a final temperature of 600 °C at a constant heating rate of 10 °C/min.

  • Data Acquisition: Record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature to obtain the TGA curve.

    • Determine the onset temperature of decomposition (T_onset), which is the temperature at which significant mass loss begins.

    • Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.

    • Quantify the percentage of mass loss at each decomposition step.

G

Conclusion and Future Outlook

While direct experimental TGA data for benzyldiethyl(2-hydroxyethyl)ammonium chloride is not currently available in published literature, a comparative analysis of structurally similar compounds provides valuable insights into its expected thermal stability. The presence of the benzyl, diethyl, and hydroxyethyl groups suggests a complex decomposition profile likely involving both Hofmann elimination and nucleophilic substitution pathways. The decomposition onset is anticipated to be in a similar range to that of benzyltriethylammonium chloride (around 185 °C), but the hydroxyethyl group may introduce unique degradation routes that could alter this temperature.

For researchers and professionals working with this compound, conducting the detailed TGA protocol outlined in this guide is strongly recommended to establish a definitive thermal decomposition profile. This experimental data will be crucial for optimizing process parameters, ensuring product stability, and conducting thorough safety assessments. Further studies employing techniques such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) would provide invaluable information on the evolved gas products, allowing for a more complete elucidation of the decomposition mechanism.

References

(Please note that due to the lack of direct TGA data for the target compound, the references provided are for the comparative compounds and general principles.)

Sources

HPLC method for detecting quaternary ammonium impurities in reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Pharmaceutical Development

Executive Summary

Quaternary Ammonium Compounds (QACs) are ubiquitous in drug development, serving as phase transfer catalysts (e.g., Tetrabutylammonium bromide), reagents, or antimicrobial preservatives (e.g., Benzalkonium chloride). However, their permanent positive charge, high polarity, and frequent lack of UV chromophores make them notorious "problem peaks" in standard Reversed-Phase HPLC (RP-HPLC).

This guide objectively compares three separation strategies—Ion-Pair Chromatography (IPC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Mixed-Mode Chromatography (MMC)—to identify the most robust protocol for impurity profiling.

Part 1: The Physicochemical Challenge

QACs exhibit two characteristics that defeat standard C18 retention mechanisms:

  • Permanent Charge: They remain ionized at all pH levels, leading to rapid elution in the void volume (

    
    ) on hydrophobic stationary phases.
    
  • Silanol Interaction: The positive charge interacts strongly with residual silanols on silica supports, causing severe peak tailing (

    
    ).
    
Decision Framework: Workflow for Method Selection

The following decision tree illustrates the logical flow for selecting the optimal method based on analyte properties and available instrumentation.

MethodSelection Start Analyte: Quaternary Ammonium Impurity Chromophore Does it have a UV Chromophore? (e.g., Benzyl group) Start->Chromophore Yes Standard UV Detection (210-254 nm) Chromophore->Yes Yes No No Chromophore->No No MS_Avail Is MS Detection Available? MS_Yes LC-MS/MS (ESI+) MS_Avail->MS_Yes Yes MS_No Charged Aerosol Detection (CAD) (Universal for non-volatiles) MS_Avail->MS_No No Separation Select Separation Mode Yes->Separation No->MS_Avail MS_Yes->Separation MS_No->Separation IPC Ion-Pair Chromatography (High Retention, No MS) Separation->IPC Legacy/QC Only MMC Mixed-Mode (C18 + SCX) (Tunable, MS Compatible) Separation->MMC R&D/Modern Standard HILIC HILIC (High Sensitivity, Solvent Critical) Separation->HILIC High Polarity Only

Figure 1: Strategic decision tree for QAC method development. Note that CAD is the preferred alternative when MS is unavailable for non-chromophoric QACs.

Part 2: Comparative Methodology

Method A: Ion-Pair Chromatography (IPC) [The Legacy Approach]

IPC involves adding a chaotropic reagent (e.g., Sodium Octanesulfonate) to the mobile phase. The reagent forms a neutral ion-pair with the QAC, allowing retention on a C18 column.

  • Pros: Excellent peak shape; uses standard C18 columns; highly reproducible for QC.

  • Cons: Incompatible with MS (non-volatile reagents suppress ionization); long equilibration times (slow column "coating"); effectively ruins the column for other methods.

  • Verdict: Use only for QC release testing with UV detection where MS is not required.

Method B: HILIC [The Polar Alternative]

HILIC uses a polar stationary phase (Silica, Amide, or Zwitterionic) with high-organic mobile phases. Retention increases as polarity increases.

  • Pros: High MS sensitivity (high organic content enhances desolvation); good for very small, polar QACs.

  • Cons: "Sample Solvent Effect" is critical (sample must be in >80% organic to prevent peak distortion); long equilibration times.

  • Verdict: Best for trace analysis of ultra-polar QACs using LC-MS.

Method C: Mixed-Mode Chromatography (MMC) [The Recommended Standard]

MMC columns utilize a stationary phase with both hydrophobic alkyl chains (C18) and ion-exchange ligands (SCX/WCX) bonded to the surface.

  • Pros: Tunable Selectivity (pH controls ionization, organic controls hydrophobicity); MS compatible (uses volatile buffers); no IP reagents needed.[1]

  • Cons: More complex method development (more variables to optimize).

  • Verdict: The superior choice for modern impurity profiling and R&D.

Comparative Data Summary
FeatureIon-Pair (IPC)HILICMixed-Mode (MMC)
Retention Mechanism Hydrophobic (via Ion-Pair)Partitioning (Water layer)Hydrophobic + Electrostatic
MS Compatibility Poor (Suppression)Excellent Excellent
Equilibration Time Slow (>20 column volumes)MediumFast (<10 column volumes)
Sample Diluent Flexible (Aqueous ok)Critical (Must be organic)Flexible
Robustness High (once equilibrated)ModerateHigh

Part 3: Mechanism of Action

Understanding the interaction at the molecular level is crucial for troubleshooting.

Mechanism cluster_IPC Ion-Pairing (IPC) cluster_MMC Mixed-Mode (MMC) C18_IPC Stationary Phase (C18 Ligand) Reagent IP Reagent (Sulfonate -) C18_IPC->Reagent Adsorbs Analyte_IPC Analyte (QAC +) Reagent->Analyte_IPC Ionic Bond C18_MMC C18 Ligand (Hydrophobic) SCX_MMC SCX Ligand (Negative Charge) Analyte_MMC Analyte (QAC +) Analyte_MMC->C18_MMC Hydrophobic Interaction Analyte_MMC->SCX_MMC Ionic Attraction

Figure 2: Mechanistic comparison. IPC relies on a mobile phase additive to create a pseudo-stationary phase, whereas MMC has built-in ionic ligands.

Part 4: Validated Experimental Protocol

Target Application: Detection of trace Tetrabutylammonium (TBA) and Benzyltrimethylammonium impurities in a reaction mixture. Methodology: Mixed-Mode Chromatography with Charged Aerosol Detection (CAD).

Instrumentation & Conditions
  • System: UHPLC with quaternary pump.

  • Detector: Charged Aerosol Detector (CAD). Settings: Evaporation Temp 35°C, Power Function 1.0 (for linearity).

  • Column: Mixed-Mode C18/SCX (e.g., SIELC Primesep 100 or Waters Atlantis Premier BEH C18 AX), 150 x 4.6 mm, 3 µm.

  • Mobile Phase A: 20 mM Ammonium Formate pH 3.0 (Buffer).

  • Mobile Phase B: Acetonitrile (ACN).[2]

Gradient Program

Rationale: The initial high-organic hold elutes the hydrophobic API/matrix, while the buffer gradient elutes the QACs via ion exchange.

Time (min)%A (Buffer)%B (ACN)Action
0.02080Injection
2.02080Isocratic Hold (Elute Neutrals)
10.08020Linear Gradient (Elute QACs)
12.08020Wash
12.12080Re-equilibration
15.02080End
Self-Validating System Suitability (SST)

To ensure trustworthiness, the method must pass these criteria before every run:

  • Tailing Factor (

    
    ):  Must be < 1.5 for the QAC peak. Failure indicates insufficient buffer strength or column aging.
    
  • Sensitivity (S/N): LOQ standard (e.g., 5 ppm) must have Signal-to-Noise > 10.

  • Retention Stability: %RSD of retention time < 1.0% (n=6). Drifting retention usually indicates pH instability in Mobile Phase A.

Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Note: Do not use 100% ACN as diluent for MMC, as the ionic mechanism requires some water to function effectively.

References

  • U.S. Food and Drug Administration (FDA). (2018). M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Link

  • Thermo Fisher Scientific. (2022). Charged Aerosol Detection for Non-Volatile and Semi-Volatile Compounds. Link

  • Zhang, K., et al. (2012). "Mixed-mode chromatography in pharmaceutical analysis." Journal of Pharmaceutical Analysis, 2(3), 154-165. Link

  • McCalley, D. V. (2017). "Understanding and managing the separation of hydrophilic basic compounds in HILIC and RPLC." Journal of Chromatography A, 1523, 49-71. Link

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. Link

Sources

Safety Operating Guide

Benzyldiethyl(2-hydroxyethyl)ammonium chloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benzyldiethyl(2-hydroxyethyl)ammonium chloride Proper Disposal Procedures

Executive Summary: Immediate Action Plan

Benzyldiethyl(2-hydroxyethyl)ammonium chloride (CAS: 19493-25-5) is a quaternary ammonium compound (QAC). While valuable as a surfactant and antimicrobial agent, it poses specific environmental risks, particularly to aquatic life.

  • CRITICAL PROHIBITION: NEVER dispose of this compound down the laboratory drain or sink. It is toxic to aquatic organisms and can disrupt wastewater treatment biological systems.

  • Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.

  • Immediate Hazard: Skin and severe eye irritation; potential corrosivity depending on concentration.[1]

Chemical Profile & Hazard Assessment

Before handling waste, verify the material identity and associated risks.

Parameter Data / Specification
Chemical Name Benzyldiethyl(2-hydroxyethyl)ammonium chloride
CAS Number 19493-25-5
Synonyms Benzyl-diethyl-(2-hydroxyethyl)ammonium chloride; Diethyl(2-hydroxyethyl)benzylammonium chloride
Molecular Formula C₁₃H₂₂ClNO
Physical State Viscous liquid or hygroscopic solid (depending on purity/hydration)
Primary Health Hazards H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[2][3]
Environmental Hazards H400/H410: Very toxic to aquatic life (Class-wide hazard for QACs).
RCRA Status Not P-listed or U-listed. Evaluated by characteristic (Corrosivity D002 if pH ≤2 or ≥12.5).

Pre-Disposal Handling & Segregation

Proper segregation prevents dangerous chemical reactions and ensures acceptance by waste facilities.

A. Segregation Protocols
  • Incompatible Materials: Keep away from strong oxidizing agents (e.g., perchlorates, nitrates) and anionic surfactants (which can precipitate the cation).

  • Waste Stream: Segregate into the "Organic - Halogenated" or "Toxic/Irritant" waste stream. Do not mix with acidic waste unless the pH is known to be compatible.

B. Packaging & Labeling
  • Container: Use a chemically resistant container (HDPE or glass). Avoid metal containers if the solution is corrosive.

  • Labeling:

    • Must read: "HAZARDOUS WASTE - Benzyldiethyl(2-hydroxyethyl)ammonium chloride" .

    • Add hazard warnings: "IRRITANT" , "TOXIC TO AQUATIC LIFE" .[1][2]

    • List constituents with percentages (e.g., "95% Benzyldiethyl..., 5% Water").

Disposal Procedures: The Workflow

The following protocol ensures compliance with EPA (USA) and local environmental regulations.

Scenario A: Solid Waste (Pure Substance)
  • Collection: Sweep spilled solids or scrape residue into a wide-mouth HDPE jar.

  • Solvent Rinse: Rinse the original container with a small amount of combustible solvent (e.g., ethanol or acetone) to remove traces.

  • Combine: Add the rinse solvent to the solid waste container.

  • Disposal Path: Label as "Solid Waste for Incineration" and transfer to your facility's hazardous waste accumulation area.

Scenario B: Liquid Waste (Aqueous or Solvent Solutions)
  • pH Check: Check the pH. If pH is < 2 or > 12.5, the waste is RCRA Corrosive (D002) .

  • Bulking: If the solution is neutral (pH 5-9), it may be bulked with other non-halogenated organic solvents only if permitted by your waste contractor.

  • Disposal Path: Transfer to a safety can or drum designated for "Aqueous Toxic Waste" or "Organic Waste" .

Visual Decision Tree: Disposal Workflow

DisposalWorkflow Start Waste Generation: Benzyldiethyl(2-hydroxyethyl)ammonium chloride StateCheck Determine Physical State Start->StateCheck Drain Drain Disposal Start->Drain NEVER Solid Solid Waste StateCheck->Solid Liquid Liquid Waste StateCheck->Liquid Container Transfer to HDPE Container Solid->Container pHCheck Check pH Liquid->pHCheck IsCorrosive Is pH < 2 or > 12.5? pHCheck->IsCorrosive CodeD002 Label: RCRA D002 (Corrosive) IsCorrosive->CodeD002 Yes CodeToxic Label: Toxic / Irritant IsCorrosive->CodeToxic No CodeD002->Container CodeToxic->Container FinalDest Ship for High-Temp Incineration Container->FinalDest Stop PROHIBITED Drain->Stop

Figure 1: Decision matrix for classifying and packaging Benzyldiethyl(2-hydroxyethyl)ammonium chloride waste.

Emergency Spill Response

If a spill occurs during transfer or disposal:

  • PPE: Don nitrile gloves, safety goggles, and a lab coat. If dust is present, use an N95 respirator.[3]

  • Containment:

    • Liquids: Dike the spill with absorbent pillows or vermiculite. Do not allow it to reach floor drains.

    • Solids: Cover with a damp paper towel to prevent dust generation, then scoop up.

  • Decontamination: Scrub the area with a mild detergent and water. Collect all cleaning materials (paper towels, sponges) as hazardous waste.

Regulatory Compliance & Transport

RCRA (Resource Conservation and Recovery Act)
  • Classification: This compound is not a listed hazardous waste (P or U list). However, it is the generator's responsibility to determine if it exhibits hazardous characteristics.

  • Recommendation: Unless testing proves otherwise, manage as Hazardous Waste due to aquatic toxicity and potential irritation properties.

DOT (Department of Transportation) Shipping

When preparing the waste manifest for transport, the likely classification (depending on formulation) is:

  • UN Number: UN 3077 (Solid) or UN 3082 (Liquid)

  • Proper Shipping Name: Environmentally hazardous substance, solid/liquid, n.o.s. (Benzyldiethyl(2-hydroxyethyl)ammonium chloride)[3]

  • Class: 9

  • Packing Group: III

  • Note: If pH indicates corrosivity, use UN 1760 (Corrosive liquid, n.o.s.).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 88091, Benzenemethanaminium, N,N-diethyl-N-(2-hydroxyethyl)-, chloride (1:1). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Generators. Retrieved from [Link]

  • TURI (Toxics Use Reduction Institute). Quaternary Ammonium Compounds Fact Sheet. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.